molecular formula C16H21NO3 B8152525 tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

Numéro de catalogue: B8152525
Poids moléculaire: 275.34 g/mol
Clé InChI: YJYHMBMBBXNHSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is a specialized chemical building block designed for advanced pharmaceutical research and organic synthesis. Its molecular structure incorporates two key functional groups: a carbamate protected amine and an ethynyl group. The carbamate group, specifically the tert-butoxycarbonyl (Boc) group, serves as a robust protecting group for amines, shielding the amine functionality during synthetic transformations elsewhere on the molecule and allowing for its selective deprotection under mild acidic conditions when needed . This makes the compound a valuable intermediate in the construction of more complex molecules, particularly in medicinal chemistry where it can be used to create amine-containing target compounds with improved proteolytic stability and enhanced ability to cross cell membranes compared to their amide-based counterparts . The presence of the terminal ethynyl group provides a highly versatile handle for further structural elaboration through metal-catalyzed coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone reaction for carbon-carbon bond formation in the synthesis of complex molecules like potential drug candidates . This combination of a protected amine and an alkyne function makes this carbamate derivative a particularly useful scaffold for researchers developing novel chemical entities, such as serotonin reuptake inhibitors or other pharmacologically active compounds that often require such sophisticated synthetic intermediates .

Propriétés

IUPAC Name

tert-butyl N-[2-(3-ethynyl-5-methylphenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-6-13-9-12(2)10-14(11-13)19-8-7-17-15(18)20-16(3,4)5/h1,9-11H,7-8H2,2-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYHMBMBBXNHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate: A Versatile Bifunctional Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate, a heterobifunctional linker of significant interest in medicinal chemistry and drug development. This molecule incorporates three key structural motifs: a terminal alkyne for bioorthogonal conjugation, a stable phenoxyethyl scaffold, and a tert-butoxycarbonyl (Boc)-protected amine for subsequent derivatization. While specific literature on this exact molecule is sparse, this guide extrapolates its chemical properties, outlines a robust synthetic pathway, and details protocols for its characterization and application based on well-established chemical principles and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the construction of complex molecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.

Introduction and Strategic Utility

In the landscape of modern drug discovery, bifunctional molecules that can bridge two distinct molecular entities are indispensable tools.[1][2] tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate emerges as a strategically designed linker molecule. Its structure is notable for its two orthogonal reactive sites:

  • A Terminal Alkyne: This functional group is a cornerstone of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction's high efficiency, selectivity, and biocompatibility make the alkyne an ideal handle for covalently linking the molecule to another component, such as an azide-modified protein, peptide, or imaging agent.[3][4] The linear and rigid nature of the alkyne can also impart favorable conformational constraints within a larger molecule.[4]

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of conditions and its facile removal under mild acidic conditions.[5][6] Once deprotected, the resulting primary amine serves as a versatile nucleophilic site for further functionalization, such as amide bond formation to attach a payload molecule or a protein-targeting ligand.

This dual functionality allows for a modular and sequential approach to synthesizing complex bioconjugates, making it a valuable asset in the construction of targeted therapies.[7][]

Predicted Physicochemical and Spectroscopic Properties

Given the absence of direct experimental data, the following properties are predicted based on the molecule's structure.

PropertyPredicted Value
Molecular Formula C₁₆H₂₁NO₃
Molecular Weight 275.34 g/mol
Appearance Likely a white to off-white solid or a viscous oil
Solubility Expected to be soluble in common organic solvents (DCM, THF, EtOAc, DMSO) and insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.0-6.8 (m, 3H, Ar-H), 5.0 (br s, 1H, NH), 4.1 (t, 2H, O-CH₂), 3.6 (q, 2H, NH-CH₂), 3.0 (s, 1H, C≡C-H), 2.3 (s, 3H, Ar-CH₃), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 157.5, 156.0, 139.5, 123.0, 122.5, 115.0, 83.0, 79.5, 77.5, 66.5, 40.5, 28.5, 21.5
IR (KBr, cm⁻¹) ~3300 (alkyne C-H stretch), ~3350 (N-H stretch), ~2100 (alkyne C≡C stretch), ~1690 (C=O stretch), ~1250, ~1170 (C-O stretch)
Mass Spec (ESI+) m/z 276.16 [M+H]⁺, 298.14 [M+Na]⁺

Proposed Synthesis and Purification

A logical and efficient route to synthesize tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is via a Williamson ether synthesis.[9][10] This method involves the Sₙ2 reaction between the alkoxide of 3-ethynyl-5-methylphenol and an N-Boc protected 2-haloethylamine or a similar electrophile.

Synthesis Workflow

// Nodes A [label="3-Iodo-5-methylphenol"]; B [label="Sonogashira Coupling\n(TMS-acetylene, Pd/Cu catalyst)"]; C [label="3-(Trimethylsilylethynyl)-5-methylphenol"]; D [label="Desilylation\n(K₂CO₃, MeOH)"]; E [label="3-Ethynyl-5-methylphenol"]; F [label="Williamson Ether Synthesis\n(tert-Butyl (2-bromoethyl)carbamate, Base)"]; G [label="tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate"]; H [label="Purification\n(Column Chromatography)"]; I [label="Final Product"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } dot Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of 3-ethynyl-5-methylphenol (Starting Material)

While 3-ethynyl-5-methylphenol may be commercially available, a potential synthesis route from 3-iodo-5-methylphenol is outlined here for completeness, adapted from similar phenolic alkynylations.[11]

  • Sonogashira Coupling: To a solution of 3-iodo-5-methylphenol (1.0 equiv) in triethylamine, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv). Purge the mixture with argon for 15 minutes. Add ethynyltrimethylsilane (1.2 equiv) dropwise and stir the reaction at 60°C until TLC analysis indicates consumption of the starting material.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Desilylation: Dissolve the crude TMS-protected alkyne in methanol. Add potassium carbonate (2.0 equiv) and stir at room temperature for 2-4 hours.

  • Purification: Neutralize the mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude 3-ethynyl-5-methylphenol can be purified by flash chromatography.

Part B: Williamson Ether Synthesis

  • Deprotonation: In an argon-flushed flask, dissolve 3-ethynyl-5-methylphenol (1.0 equiv) in anhydrous DMF or acetonitrile.[12] Add a suitable base such as potassium carbonate (K₂CO₃, 1.5 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv).[12] Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add a solution of tert-Butyl (2-bromoethyl)carbamate (1.1 equiv) in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure target compound.

Chemical Reactivity and Applications

The utility of this molecule lies in the orthogonal reactivity of its two key functional groups.

Reactivity of the Terminal Alkyne: Bioorthogonal Ligation

The terminal alkyne is primed for participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the efficient and specific formation of a stable 1,2,3-triazole linkage with an azide-functionalized molecule.[3]

// Nodes Reactant1 [label="{tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate | (Alkyne)}"]; Reactant2 [label="{Azide-Functionalized Biomolecule | R-N₃}"]; Catalyst [label="Cu(I) Catalyst\n(e.g., CuSO₄ / Na-Ascorbate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="{Triazole-Linked Conjugate}"];

// Edges {Reactant1, Reactant2} -> Catalyst [arrowhead=none]; Catalyst -> Product; } dot Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: General CuAAC "Click" Reaction

  • Dissolve tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate (1.0 equiv) and the azide-containing substrate (1.0-1.2 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O or DMSO).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv).

  • In a third vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv).

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 4-24 hours.[3]

  • Monitor progress by TLC or LC-MS. Upon completion, the product can be isolated by extraction or purification via chromatography.

Reactivity of the Boc-Carbamate: Amine Deprotection

The Boc group is readily cleaved under acidic conditions to unmask the primary amine.[5] This is most commonly achieved using trifluoroacetic acid (TFA).[13]

Protocol: Boc Deprotection

  • Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a TFA salt and can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Conclusion

tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is a highly valuable, yet underreported, bifunctional linker. Its design allows for a modular and sequential synthetic strategy, enabling the precise construction of complex molecular probes and therapeutic candidates. The terminal alkyne provides a reliable handle for bioorthogonal "click" chemistry, while the Boc-protected amine offers a latent nucleophilic site for further conjugation. This guide provides the foundational knowledge and actionable protocols for the synthesis, characterization, and strategic implementation of this versatile chemical tool, empowering researchers to advance their drug discovery programs.

References

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Springer Nature. Available at: [Link]

  • Bifunctional linkers. CD Biosynsis. Available at: [Link]

  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. ACS Publications. Available at: [Link]

  • Unifying principles of bifunctional, proximity-inducing small molecules. PMC. Available at: [Link]

  • Recent Advances in Terminal Alkyne-Involved Alkynylation and Alkynylation-Triggered Tandem Reactions. ResearchGate. Available at: [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • tert-Butyl carbamate. PubChem. Available at: [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. White Rose Research Online. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • TERT-BUTYL N-(2-((METHYLSULFONYL)OXY)ETHYL)CARBAMATE. precisionFDA. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tides. Available at: [Link]

  • Convenient Syntheses of M - and p -Ethynylphenols. ResearchGate. Available at: [Link]

  • tert-Butyl (2-(2-Ethoxyphenoxy)ethyl)carbamate. Appchem. Available at: [Link]

  • tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. PubChem. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Phenol, 3-ethyl-5-methyl-. NIST WebBook. Available at: [Link]

  • 3-Ethyl-5-methylphenol. PubChem. Available at: [Link]

  • 3-Ethyl-5-methylphenol. SIELC Technologies. Available at: [Link]

Sources

The Ethynyl-Phenoxy Linker: Structural Rigidity and Bioconjugation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots from traditional occupancy-driven pharmacology to event-driven paradigms—such as targeted protein degradation (TPD) and antibody-drug conjugates (ADCs)—the architectural demands placed on bifunctional molecules have evolved. The linker is no longer viewed as a passive spacer; it is a critical thermodynamic and electronic driver. The ethynyl-phenoxy linker , characterized by an alkyne directly conjugated to a phenoxy ether, has emerged as a privileged structural motif. By enforcing a rigid, linear geometry and enabling precise bioconjugation, this linker minimizes entropic penalties during ternary complex formation and maintains critical electronic communication in advanced fluorophores.

Chemical Fundamentals and Electronic Properties

The ethynyl-phenoxy scaffold is defined by the sp-hybridized geometry of its alkyne moiety, which enforces a strict 180° linear conformation. This is in stark contrast to the highly flexible sp3-hybridized carbon chains found in traditional polyethylene glycol (PEG) or alkyl linkers.

Beyond structural rigidity, the ethynyl-phenoxy group possesses unique electronic characteristics. The direct attachment of the alkyne to the phenoxy ring allows for extended n–π cross-conjugation. In materials science and molecular imaging, replacing a fully insulating methoxy linker with an ethynyl-phenoxy linker allows molecules to maintain electronic interaction between their central cores and peripheral antennae, a property that has been heavily leveraged in the design of highly efficient phthalocyanine-cored fluorophores and photosensitizers[1].

Paradigm Shift in PROTAC Design: The Rigidity Advantage

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI) to induce its degradation. Early PROTAC designs relied heavily on flexible PEG or alkyl chains. However, high flexibility incurs a massive entropic penalty upon the formation of the target-PROTAC-ligase ternary complex. The PROTAC must "freeze" out of thousands of potential conformations into a single bioactive state.

The strategic introduction of rigid ethynyl-phenoxy and related alkyne linkers has revolutionized this space. A landmark example is the discovery of QCA570 , an exceptionally potent degrader of Bromodomain and Extra-Terminal (BET) proteins. By replacing a flexible amine/alkyl linker with a rigid ethynyl group, researchers successfully constrained the PROTAC into a highly favorable bioactive conformation. This single structural rigidification yielded picomolar degradation potency (IC50 of 8.3 pM in MV4;11 leukemia cells), making it one of the most potent and efficacious BET degraders reported to date[2].

G Target Target Protein (e.g., BRD4) FlexLinker Flexible Linker (PEG/Alkyl) Target->FlexLinker RigidLinker Rigid Ethynyl-Phenoxy Linker Target->RigidLinker E3 E3 Ligase (e.g., Cereblon) E3->FlexLinker E3->RigidLinker Penalty High Entropic Penalty Suboptimal Complex FlexLinker->Penalty Ternary Stable Ternary Complex Low Entropic Cost RigidLinker->Ternary

Thermodynamic advantage of rigid ethynyl-phenoxy linkers in PROTAC ternary complex formation.

Applications in ADCs and Bioconjugation

In addition to targeted degradation, the terminal alkyne of the ethynyl-phenoxy motif serves as a highly reactive, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely known as "Click Chemistry."

This reactivity profile has been adapted for the development of next-generation biologics. For instance, ethynylphosphonamidates—a structural cousin to the ethynyl-phenoxy linker—have been developed as highly efficient, cysteine-selective reagents. These linkers facilitate the rapid, one-pot generation of Antibody-Drug Conjugates (ADCs) from native monoclonal antibodies, demonstrating exceptional serum stability and significantly enhanced in vivo antitumor activity compared to traditional maleimide linkages[3].

Quantitative Linker Comparison

To guide rational drug design, the physicochemical and thermodynamic properties of standard linkers are summarized below:

Linker TypeStructural RigidityEntropic Penalty (Ternary Complex)Aqueous SolubilityPrimary Bioconjugation HandleKey Application
PEG (Polyethylene Glycol) Highly FlexibleHighExcellentAmine/NHS, Thiol/MaleimideGeneral ADCs, Solubilizers
Alkyl Chains Flexible / HydrophobicHighPoorAmine, HalideEarly-generation PROTACs
Ethynyl-Phenoxy Rigid (Linear sp-hybridized)LowModerateCuAAC (Click), SonogashiraNext-Gen PROTACs, Fluorophores

Experimental Methodologies

As a Senior Application Scientist, it is imperative to design protocols that are not only high-yielding but structurally self-validating. The following workflows detail the synthesis and utilization of the ethynyl-phenoxy linker.

Protocol 1: Synthesis of Ethynyl-Phenoxy Intermediates via Sonogashira Cross-Coupling

Objective: Construct the rigid sp-sp2 carbon framework while preserving the delicate phenoxy ether linkage.

  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve 1.0 eq of the aryl iodide (e.g., 4-iodophenol) and 1.1 eq of the terminal alkyne (e.g., 4-ethynyltoluene or trimethylsilylacetylene) in anhydrous THF.

    • Causality: Argon degassing is critical to prevent the oxidative homocoupling of alkynes (Glaser coupling), which rapidly consumes the starting material in the presence of oxygen.

  • Catalysis: Add 0.02 eq of Pd(PPh3)2Cl2 and 0.04 eq of CuI, followed by 1.5 eq of triethylamine (Et3N).

    • Causality: Pd(II) undergoes in situ reduction to the active Pd(0) species to initiate oxidative addition into the C-I bond. CuI reacts with the terminal alkyne to form a copper acetylide, which transmetalates with the Pd complex. Et3N acts as both a base to deprotonate the alkyne and a ligand to stabilize the metal centers.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Workup & Validation: Filter the crude mixture through a Celite pad to remove insoluble metal salts. Concentrate and purify via silica gel chromatography (hexanes/ethyl acetate).

    • Self-Validation System: Analyze the purified product via 1H-NMR. The complete disappearance of the terminal alkyne proton (typically ~3.0 ppm) and the preservation of the phenoxy protons (~6.8-7.2 ppm) confirm a successful, non-destructive coupling.

Protocol 2: CuAAC "Click" Bioconjugation of Ethynyl-Phenoxy Linkers

Objective: Conjugate the rigid linker to an azide-functionalized warhead, fluorophore, or biomolecule.

  • Preparation: Dissolve the ethynyl-phenoxy intermediate (1.0 eq) and the azide-functionalized target (1.05 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This specific biphasic solvent mixture ensures the simultaneous solubility of both hydrophobic organic small molecules and highly polar/aqueous biomolecules or PEGylated azides.

  • Catalysis: Add 0.1 eq of CuSO4·5H2O and 0.2 eq of freshly prepared sodium ascorbate (in water).

    • Causality: Sodium ascorbate acts as a mild reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ. Continuous generation prevents the Cu(I) from oxidizing back to Cu(II), driving the regioselective formation of the 1,4-disubstituted 1,2,3-triazole without requiring strict anaerobic conditions.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup & Validation: Extract with ethyl acetate or purify via preparative HPLC.

    • Self-Validation System: Confirm the reaction via LC-MS (looking for a mass shift corresponding to the exact sum of the alkyne and azide components) and 1H-NMR (verifying the appearance of the characteristic triazole proton singlet at ~7.8-8.2 ppm).

Workflow Start Aryl Halide + Terminal Alkyne Sono Sonogashira Coupling (Pd/Cu Catalysis) Start->Sono Intermediate Ethynyl-Phenoxy Scaffold Sono->Intermediate Click CuAAC 'Click' Reaction (+ Azide-Warhead) Intermediate->Click Product Final Bioconjugate (PROTAC / ADC / Probe) Click->Product

Synthetic workflow from Sonogashira coupling to CuAAC click bioconjugation.

Conclusion

The ethynyl-phenoxy linker represents a masterclass in rational drug design. By bridging the gap between structural rigidity and bioorthogonal reactivity, it solves fundamental thermodynamic challenges in PROTAC development and provides a robust handle for ADC bioconjugation. As the complexity of therapeutic modalities increases, the deliberate engineering of linker electronics and geometry will remain a cornerstone of successful drug discovery.

Sources

Purity analysis of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Purity Analysis of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate: A Methodological Whitepaper

Executive Summary

In modern drug development and bioconjugation, tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate serves as a highly versatile bifunctional intermediate. Featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a Boc-protected amine for downstream functionalization, its structural duality makes it invaluable. However, this same architectural complexity introduces orthogonal reactive vulnerabilities. This whitepaper outlines a self-validating, multi-dimensional analytical control strategy designed to navigate the specific physicochemical liabilities of this compound, ensuring absolute analytical integrity.

Physicochemical Profiling & Structural Vulnerabilities

To design a robust purity analysis method, we must first establish the causality between the molecule's structure and its degradation pathways. The target compound possesses two primary structural liabilities that dictate the analytical approach:

  • The Boc-Amine Vulnerability: The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile. A common pitfall in analytical laboratories is the default use of 0.1% Trifluoroacetic Acid (TFA) in Reversed-Phase HPLC (RP-HPLC) mobile phases. While TFA improves peak shape for basic compounds, it acts as a catalyst for Boc cleavage during extended analysis times or fraction evaporation, artificially generating a "free amine" (des-Boc) impurity profile[1].

  • The Terminal Alkyne Vulnerability: Terminal alkynes are highly susceptible to oxidative dimerization—known as Glaser coupling—when exposed to oxygen and trace amounts of copper[2]. Because this compound is frequently synthesized or utilized in copper-mediated environments, the bis-alkyne Glaser dimer is a critical process impurity that must be monitored.

Degradation API tert-Butyl (2-(3-ethynyl- 5-methylphenoxy)ethyl)carbamate DesBoc Des-Boc Impurity (Free Amine) API->DesBoc Acidic Conditions (e.g., TFA) Glaser Glaser Dimer (Bis-alkyne) API->Glaser O2, Trace Cu (Oxidative Coupling)

Fig 1. Primary structural degradation pathways dictating the analytical method design.

Chromatographic Purity Analysis (HPLC-UV/MS)

To circumvent the vulnerabilities outlined above, the RP-HPLC method must utilize milder ion-pairing agents (e.g., Formic Acid) to preserve the Boc group while maintaining sufficient resolving power to separate the Glaser dimer from the main peak.

Protocol: Self-Validating HPLC-UV/MS Workflow

Causality Check: This protocol avoids pure organic solvents during sample preparation to prevent the "solvent effect"—a phenomenon where the analyte precipitates or distorts upon injection into a highly aqueous initial mobile phase.

Step 1: System Suitability Test (SST) Preparation A method is only trustworthy if it proves its capability prior to analyzing unknown batches. Prepare an SST solution containing 1.0 mg/mL of the target API spiked with 0.5% (w/w) of the des-Boc impurity and 0.5% (w/w) of the Glaser dimer.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (End-capped to minimize secondary silanol interactions).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes; isocratic hold at 95% B for 3 minutes; return to 5% B for 4 minutes of re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (primary quantification) and ESI-MS in positive mode (peak identity confirmation).

Step 3: Validation Check Inject the SST solution. The system is validated for the run only if the resolution ( Rs​ ) between the API and all adjacent impurity peaks is >1.5 .

Table 1: Quantitative Data - Chromatographic Behavior of Impurities
AnalyteStructural ModificationExpected RRTDetection ModeCausality / Origin
Des-Boc Impurity Loss of tert-butyl carbamate~0.45UV / MS (ESI+)Acid-catalyzed degradation
Target API N/A1.00UV / MS (ESI+)Main product
Glaser Dimer Bis-alkyne formation~1.65UV / MS (ESI+)Cu-catalyzed oxidative coupling
Phenol Precursor Loss of Boc-aminoethyl ether~0.85UV / MS (ESI-)Unreacted starting material

Orthogonal Purity Assessments

Relying solely on HPLC-UV introduces risk, as UV response factors vary wildly between the API and its impurities. To establish a comprehensive mass balance, orthogonal techniques must be employed.

Workflow Sample Compound Batch HPLC HPLC-UV/MS (Formic Acid/MeCN) Sample->HPLC Organic Impurities GC GC-FID (Residual Solvents) Sample->GC Volatiles qNMR 1H qNMR (Absolute Purity) Sample->qNMR Mass Balance ICP ICP-MS (Trace Copper) Sample->ICP Catalyst Traces Decision ICH Q2(R2) Data Synthesis HPLC->Decision GC->Decision qNMR->Decision ICP->Decision

Fig 2. Orthogonal analytical workflow for comprehensive self-validating purity assessment.
Protocol: Absolute Purity via 1H qNMR

Causality Check: qNMR measures protons directly, providing an absolute mass fraction independent of UV absorptivity.

  • Standard Selection: Select a Certified Reference Material (CRM) internal standard, such as Maleic Acid (>99.9%), which yields a distinct singlet (~6.3 ppm) that does not overlap with the API's signals.

  • Sample Prep: Accurately weigh ~10.00 mg of the API and ~5.00 mg of Maleic Acid using a microbalance ( d=0.001 mg). Dissolve in 0.6 mL of CDCl3​ .

  • Acquisition (Self-Validating): Set the pulse angle to 90° and the Relaxation Delay (D1) to 30 seconds . Why? Protons have varying T1​ relaxation times. If D1 is too short, slower-relaxing protons will be under-represented, destroying the quantitative integrity of the assay.

  • Calculation: Integrate the internal standard peak and the API's Boc tert-butyl singlet (1.4 ppm, 9H) to calculate the absolute mass fraction.

Protocol: Residual Solvent Analysis via GC-FID

Causality Check: Upstream synthesis utilizes organic solvents (e.g., ethyl acetate, heptane) that lack UV chromophores and are invisible to LC-MS.

  • Sample Prep: Dissolve 50.0 mg of the API in 1.0 mL of Dimethyl Sulfoxide (DMSO). DMSO's high boiling point ensures it does not interfere with the elution of volatile solvents.

  • Run Conditions: Use a DB-624 column. Hold the oven at 40°C for 5 min, ramp at 10°C/min to 240°C, and hold for 5 min.

  • Validation Check: Inject a standard mixture of expected solvents at their ICH Q3C limit concentrations. The system is validated only if the Signal-to-Noise (S/N) ratio of the lowest limit solvent is ≥10 .

Note on Heavy Metals: Given the alkyne functionality, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) should be utilized to ensure residual copper (Cu) is below the stringent 10 ppm pharmaceutical threshold[3].

ICH Q2(R2) Method Validation Framework

To guarantee trustworthiness and regulatory compliance, the developed HPLC method must be validated according to the latest 4[4].

Table 2: ICH Q2(R2) Validation Parameters for the HPLC Method
Validation ParameterICH Q2(R2) RequirementExperimental Design (Self-Validating)Acceptance Criteria
Specificity Complete resolution of API from impuritiesInject SST mixture (API + Dimer + Des-Boc) Rs​>1.5 for all adjacent peaks
Linearity Proportional response across range5 concentration levels (50% to 150% of nominal) R2≥0.999
Accuracy Closeness of agreement to true valueSpike API with known impurity amounts (0.1%, 0.5%, 1.0%)Recovery: 90.0% – 110.0%
Limit of Quantitation (LOQ) Lowest quantifiable concentrationSignal-to-Noise (S/N) evaluation of dilute standards S/N≥10:1

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 4

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. researchgate.net. 1

  • Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up. acs.org. 2

  • An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization. researchgate.net. 3

Sources

A Technical Guide to Boc-Protected Terminal Alkyne Linkers in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry and bioconjugation, the precise and controlled introduction of bioorthogonal functional groups is paramount. Terminal alkynes, as key partners in highly efficient "click chemistry" reactions, have become indispensable tools for researchers. This guide provides an in-depth exploration of tert-butyloxycarbonyl (Boc)-protected terminal alkyne linkers, a critical class of reagents that offer a stable yet readily cleavable handle for the strategic unveiling of the alkyne moiety. We will delve into the underlying chemical principles, synthesis, and characterization of these linkers, and provide detailed, field-proven protocols for their application in the synthesis of complex molecules such as antibody-drug conjugates (ADCs). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of Boc-protected terminal alkyne linkers in their synthetic endeavors.

Introduction: The Strategic Importance of Controlled Alkyne Introduction

The advent of click chemistry, a concept introduced by K.B. Sharpless, has revolutionized the way chemists approach the synthesis of complex molecular architectures.[1] Among the most prominent click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with high efficiency and specificity.[1][] This has profound implications in drug discovery, particularly in the construction of antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to a monoclonal antibody for targeted delivery to cancer cells.[][][4]

The terminal alkyne is a cornerstone of this chemistry. However, the acidic proton of a terminal alkyne can interfere with various synthetic transformations, necessitating its protection.[5] The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for functionalities like amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6][7] While less common for direct alkyne protection, Boc-protected linkers incorporating a terminal alkyne at one end and another functional group (often an amine) at the other are of immense utility. This guide focuses on linkers where a functional group, typically an amine, is protected by a Boc group, and the other end of the linker possesses a terminal alkyne. This strategy allows for the selective deprotection and reaction of the alkyne or the Boc-protected group at different stages of a multi-step synthesis.

The judicious use of a Boc-protected terminal alkyne linker allows for a modular and controlled approach to bioconjugation. For instance, the alkyne can be reserved for a final click reaction after the Boc-protected amine has been deprotected and used in a preceding synthetic step. This orthogonality is crucial for building complex biomolecules with high purity and yield.[7]

The Chemistry of Boc Protection and Deprotection

A thorough understanding of the mechanisms governing the installation and removal of the Boc group is fundamental to its effective utilization.

Mechanism of Boc Protection

The protection of a primary or secondary amine with a Boc group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O).[6][8] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[9] This results in the formation of a tert-butyl carbonate leaving group, which subsequently breaks down into carbon dioxide and tert-butanol.[9] While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common to deprotonate the amine, thereby increasing its nucleophilicity and reaction rate.[6]

Boc Protection Mechanism cluster_0 Boc Protection amine R-NH₂ intermediate [Intermediate] amine->intermediate Nucleophilic Attack boc2o (Boc)₂O boc2o->intermediate product R-NH-Boc intermediate->product Proton Transfer & Breakdown byproducts t-BuOH + CO₂ intermediate->byproducts Boc Deprotection Mechanism cluster_1 Boc Deprotection boc_amine R-NH-Boc protonated [Protonated Intermediate] boc_amine->protonated acid H⁺ (e.g., TFA) acid->protonated amine R-NH₃⁺ protonated->amine Cleavage t_butyl_cation t-Bu⁺ protonated->t_butyl_cation co2 CO₂ protonated->co2 Decarboxylation Experimental Workflow cluster_workflow General Workflow start Start with Amino-Alkyne Linker boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection purification1 Purification (Column Chromatography) boc_protection->purification1 characterization1 Characterization (NMR, MS, IR, HPLC) purification1->characterization1 boc_deprotection Boc Deprotection (TFA, DCM) characterization1->boc_deprotection neutralization Neutralization (Optional) boc_deprotection->neutralization click_reaction Click Chemistry (Azide, Cu(I)) neutralization->click_reaction final_product Final Bioconjugate click_reaction->final_product

Sources

Methodological & Application

Application Notes & Protocols: The Use of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate as a Versatile PROTAC Linker

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] The efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules are critically dependent on the chemical linker that connects the protein of interest (POI) ligand to the E3 ubiquitin ligase ligand.[3][4] This document provides a detailed technical guide on the application of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate , a novel and versatile building block for PROTAC synthesis. We will explore the rationale behind its design, provide detailed protocols for its incorporation into a PROTAC scaffold using modular "click chemistry," and outline a comprehensive workflow for the validation of the resulting protein degrader.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule consists of three distinct components: a "warhead" that binds a target protein (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements.[5] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[2][3] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[6]

The linker is far more than a simple spacer. Its length, rigidity, composition, and attachment points are critical parameters that must be optimized to facilitate favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.[1] Common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating alkynes, triazoles, or cyclic systems to control the molecule's conformation.[3][7][] An ideal linker balances the need for conformational flexibility with the pre-organization required for efficient ternary complex formation, while also contributing to favorable physicochemical properties like solubility and cell permeability.[1][4]

Rationale for Use: tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

The subject of this guide, tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate, is an intelligently designed bifunctional linker precursor. Its structure offers a powerful combination of features for modular PROTAC assembly.

Structural Feature Function in PROTAC Synthesis Anticipated Physicochemical Impact
Terminal Alkyne Provides a reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and orthogonal "click chemistry" reaction.[9][10]The resulting triazole ring imparts metabolic stability and can act as a hydrogen bond acceptor, potentially improving solubility.[7][]
Boc-Protected Amine A stable protecting group that, upon removal, reveals a primary amine for robust amide bond formation with a carboxylated ligand.The Boc group is non-polar; its removal and subsequent amidation will significantly alter the molecule's properties.
Phenoxy-ethyl Core The ether moiety can enhance aqueous solubility, while the aromatic ring introduces a degree of rigidity, constraining the possible conformations of the final PROTAC.[3][7]Balances lipophilicity and polarity, contributing to cell permeability and solubility.
Methyl Group Increases lipophilicity and may introduce subtle steric effects that influence the linker's preferred binding conformation.Minor increase in molecular weight and lipophilicity.

This linker's design enables a highly convergent and modular synthetic strategy. A researcher can prepare two separate libraries—one of azide-functionalized E3 ligase ligands and another of carboxyl-functionalized POI ligands—and use this linker to rapidly assemble a diverse matrix of PROTACs for structure-activity relationship (SAR) studies.[6][11]

Synthesis and Application Protocols

The following protocols provide a representative workflow for incorporating the linker into a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-studied target for protein degradation.

Overall Synthesis Workflow

The diagram below illustrates the modular two-step approach to synthesizing a final PROTAC, starting with the deprotection of the linker, followed by two distinct conjugation reactions.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Warhead Conjugation cluster_2 Step 3: Click Chemistry Assembly Linker_Boc tert-Butyl (2-(3-ethynyl-5- methylphenoxy)ethyl)carbamate Linker_NH2 Activated Linker (Free Amine) Linker_Boc->Linker_NH2 TFA, DCM Intermediate Warhead-Linker Intermediate (Alkyne-functionalized) Linker_NH2->Intermediate POI_Ligand POI Ligand (e.g., JQ1-COOH) POI_Ligand->Intermediate HATU, DIPEA PROTAC Final PROTAC Molecule Intermediate->PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-N3) E3_Ligand->PROTAC CuSO4, Na-Ascorbate

Caption: Modular workflow for PROTAC synthesis.

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the tert-butoxycarbonyl (Boc) group to expose the primary amine, which is necessary for the first conjugation step.

  • Preparation: In a clean, dry round-bottom flask, dissolve tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude amine salt can often be used directly in the next step. If purification is required, dissolve the residue in a minimal amount of DCM and precipitate with cold diethyl ether, or purify by reverse-phase chromatography. Confirm product identity via MS analysis.

Protocol 2: Amide Coupling to a POI Ligand

This protocol details the conjugation of the deprotected amine linker to a POI ligand containing a carboxylic acid, using HATU as the coupling agent.

  • Preparation: To a solution of the POI ligand-COOH (e.g., a JQ1 derivative) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the deprotected linker-amine from Protocol 1 (1.1 eq).

  • Coupling Reagent: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) to the mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture. The solution may turn yellow.

  • Reaction: Stir the reaction at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 2-4 hours. Monitor progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the alkyne-functionalized Warhead-Linker intermediate. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the final "click" reaction to assemble the complete PROTAC molecule.[12][13]

  • Preparation: In a round-bottom flask, dissolve the Warhead-Linker intermediate from Protocol 2 (1.0 eq) and the azide-functionalized E3 ligase ligand (e.g., Pomalidomide-N₃) (1.0 eq) in a 1:1 mixture of tert-Butanol and deionized water.

  • Degassing: Degas the solution by bubbling with argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.

  • Catalyst Addition: To the reaction mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).[14]

  • Reaction: Stir the reaction mixture vigorously at room temperature under an inert atmosphere for 12-24 hours. The formation of the triazole-linked product can be monitored by LC-MS.[][14]

  • Workup: Dilute the reaction with water and extract with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the final PROTAC by preparative HPLC to achieve >95% purity required for biological assays. Confirm the final structure, purity, and identity by analytical HPLC, ¹H NMR, and HRMS.

Validation of PROTAC-Mediated Protein Degradation

A rigorous, multi-faceted validation process is essential to confirm that the synthesized PROTAC functions as intended.[2][15] A logical cascade of experiments should be performed to build confidence in the molecule's mechanism of action.

G cluster_0 Level 1: Compound Integrity cluster_1 Level 2: Target Engagement cluster_2 Level 3: Mechanism of Action cluster_3 Level 4: Selectivity A Chemical Characterization (LC-MS, NMR, Purity >95%) B Target Binding Confirmation (CETSA or NanoBRET) A->B C Ternary Complex Formation (NanoBRET or FP Assay) B->C D Quantify Protein Degradation (Western Blot or ELISA) C->D E Determine Potency & Efficacy (DC50 & Dmax) D->E F Global Proteomics Analysis (Off-Target Effects) E->F

Caption: Experimental cascade for PROTAC validation.

Comparison of Key Validation Assays

The choice of assay depends on the specific question being asked, throughput requirements, and available resources. A combination of orthogonal methods is highly recommended.[2]

Assay Method Primary Measurement Throughput Key Advantage Key Limitation Reference(s)
Western Blot Protein level quantificationLow-MediumDirect visualization of protein; widely accessible.Semi-quantitative; requires specific antibodies.[14]
ELISA Protein level quantificationMedium-HighHigh sensitivity and good for quantification.Requires specific antibody pairs; potential for matrix effects.[2]
CETSA Target engagementMediumConfirms direct target binding in a cellular context.Indirect measure of degradation; can be technically challenging.[2]
NanoBRET Ternary complex formationHighLive-cell analysis; provides kinetic data.Requires genetic modification of cells (e.g., HiBiT tagging).[2]
Protocol 4: Western Blot for Protein Degradation

This protocol provides a standard method to quantify the degradation of a target protein (e.g., BRD4) in cultured cells.

  • Cell Treatment: Plate cells (e.g., HeLa or HEK293) and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 µM to 1 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4 °C.

    • Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.[14]

  • Detection: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each lane. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine degradation. Plot the percentage degradation against the PROTAC concentration to calculate DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values.[14]

Conclusion

The strategic design of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate makes it a highly valuable tool for researchers in targeted protein degradation. Its bifunctional nature, combining a protected amine with a "clickable" alkyne, facilitates a modular and efficient approach to the synthesis of diverse PROTAC libraries. The protocols and validation workflows detailed in this guide provide a comprehensive framework for utilizing this linker to develop and characterize novel protein degraders, accelerating the discovery of new therapeutics.

References

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Published by the Royal Society of Chemistry.
  • Royal Society of Chemistry. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Med. Chem., 11, 3.
  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers... Retrieved from [Link]

  • PubMed. (2025). Advancing target validation with PROTAC technology. Retrieved from [Link]

  • MarinBio. (n.d.). Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of PROTACs in Target Identification and Target Validation. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Advancing target validation with PROTAC technology. Retrieved from [Link]

  • ResearchGate. (2026). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Click chemistry in the development of PROTACs. Retrieved from [Link]

  • ACS Publications. (2026). Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Experimental procedure for labeling proteins with tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

Abstract

This application note provides a comprehensive experimental framework for the covalent labeling of azide-modified proteins using the terminal alkyne-bearing probe, tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate. We delve into the principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of bioorthogonal "click chemistry," to achieve specific and efficient protein conjugation.[1] This guide is designed for researchers in molecular biology, chemical biology, and drug development, offering detailed, step-by-step protocols for reagent preparation, protein labeling, purification of the conjugate, and subsequent analysis. By explaining the rationale behind critical steps and incorporating troubleshooting advice, this document serves as a practical resource for robust and reproducible protein modification.

Introduction: The Power of Bioorthogonal Chemistry

The ability to selectively modify proteins within complex biological mixtures without perturbing native biochemical processes has revolutionized our understanding of cellular function.[2][3] Bioorthogonal chemistry encompasses a class of reactions that can proceed within living systems with high selectivity and efficiency.[4][5] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become one of the most widely used bioconjugation methods.[1][6]

The CuAAC reaction forms a stable triazole linkage between a terminal alkyne and an azide—two functional groups that are abiotic and thus inert in biological systems.[6][7] This exquisite specificity allows for the precise attachment of molecular probes, tags, or therapeutic payloads to proteins that have been genetically or chemically engineered to contain one of the reactive partners. The reagent at the center of this guide, tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate, provides a terminal alkyne handle for this powerful reaction. The protocols herein will detail its application in labeling proteins that have been pre-functionalized with an azide moiety, a common strategy in modern proteomics and drug discovery.[1][8]

Principle of the Method: The CuAAC Reaction

The core of the labeling strategy is the CuAAC reaction, which involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction between the terminal alkyne of our labeling reagent and an azide group on the target protein. This reaction is not spontaneous and requires a Copper(I) catalyst to proceed at a biologically relevant rate.[1]

In practice, a stable Copper(II) salt (e.g., CuSO₄) is used in conjunction with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ.[9] To prevent protein degradation from reactive oxygen species generated by the copper catalyst and to enhance reaction efficiency, a chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is essential.[9][10]

Diagram 1: Chemical Structure of the Labeling Reagent

Caption: Structure of the alkyne-containing labeling reagent.

Diagram 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

CuAAC_Reaction cluster_catalyst Reaction Conditions Protein_Azide Azide-Modified Protein (Protein-N3) Labeled_Protein Labeled Protein (Triazole Linkage) Protein_Azide->Labeled_Protein + Alkyne_Reagent Alkyne Probe (R-C≡CH) Alkyne_Reagent->Labeled_Protein + Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Labeled_Protein catalyzes Ligand THPTA Ligand Buffer Aqueous Buffer (e.g., PBS) Workflow Start Start: Azide-Modified Protein ReagentPrep 1. Prepare Stock Solutions (Alkyne, CuSO4, THPTA, Ascorbate) Start->ReagentPrep Labeling 2. CuAAC Reaction - Mix Protein + Alkyne Probe - Add Cu/THPTA Premix - Initiate with Ascorbate ReagentPrep->Labeling Incubate 3. Incubate (1-2h at Room Temp) Labeling->Incubate Purification 4. Purify Labeled Protein (e.g., Size Exclusion Chromatography) Incubate->Purification Remove excess reagents Analysis 5. Analyze Conjugate (SDS-PAGE, Mass Spectrometry) Purification->Analysis Confirm labeling End End: Purified, Labeled Protein Analysis->End

Sources

Application Note: Solid-Phase Synthesis and Bioorthogonal Conjugation of Alkyne-Functionalized Carbamates

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, solid-phase peptide synthesis (SPPS) integration, and on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Strategic Rationale

The integration of alkyne-functionalized carbamates into solid-phase synthesis has revolutionized the development of targeted therapeutics, peptide-drug conjugates (PDCs), and bioorthogonally tagged biomolecules. Carbamate linkages offer a unique mechanistic advantage: they possess greater chemical stability than standard esters and higher enzymatic stability than amides, making them ideal for physiological environments [1]. In drug delivery, particularly within antibody-drug conjugates (ADCs), carbamates are frequently utilized as self-immolative spacers (e.g., p-aminobenzyl carbamate, PABC) that release the active payload upon targeted enzymatic cleavage[2].

By functionalizing these carbamates with a terminal alkyne (such as a propargyl group), researchers can install a highly specific bioorthogonal handle directly onto a resin-bound peptide or small molecule [3]. This enables downstream CuAAC "click" chemistry to conjugate fluorophores, PEG chains, or cytotoxic payloads with near-quantitative yields[4].

Mechanistic Insights: The "Why" Behind the Workflow

As a Senior Application Scientist, I emphasize that successful solid-phase click chemistry relies on understanding the causality of reagent selection:

  • Active Carbonates vs. Chloroformates: While propargyl chloroformate is a common reagent for carbamoylation, it is highly moisture-sensitive and can lead to over-alkylation or premature resin cleavage. We strongly recommend using propargyl p-nitrophenyl carbonate . The p-nitrophenyl leaving group provides a controlled, nucleophilic acyl substitution that is easily monitored via the release of the yellow p-nitrophenolate ion.

  • On-Resin vs. Solution-Phase CuAAC: Performing the click reaction on-resin allows for the use of massive excesses of the azide partner and copper catalyst to drive the cycloaddition to absolute completion [5]. Excess toxic reagents are simply washed away, bypassing the need for tedious intermediate HPLC purification.

  • Mandatory Copper Chelation: Cu(I) ions strongly coordinate to peptide backbones and the polystyrene resin matrix. If not rigorously removed prior to acidic cleavage, residual copper will catalyze the oxidative degradation of sensitive amino acids (e.g., Met, Trp, Cys). A specialized chelating wash is non-negotiable.

Workflow Visualization

G N1 1. Resin-Bound Amine (Peptide N-terminus or Lysine) N2 2. Carbamoylation (Propargyl p-Nitrophenyl Carbonate, DIPEA) N1->N2 N3 3. Alkyne-Carbamate Intermediate (Stable on Resin) N2->N3 Nucleophilic Acyl Substitution N4 4. On-Resin CuAAC Click (Azide-Payload, CuI, Ascorbate) N3->N4 Bioorthogonal Cycloaddition N5 5. Cleavage & Deprotection (TFA / TIS / H2O) N4->N5 N6 6. Purified Conjugate (Drug-Linker or Tagged Peptide) N5->N6 Global Deprotection

Workflow for solid-phase synthesis and CuAAC conjugation of alkyne-carbamates.

Experimental Protocols

The following protocols constitute a self-validating system designed for a standard 0.1 mmol scale synthesis on Rink Amide AM resin.

Protocol A: Solid-Phase Carbamoylation (Installation of the Alkyne)
  • Resin Swelling & Deprotection: Swell 0.1 mmol of Fmoc-protected peptide-resin in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Reagent Preparation: In a clean vial, dissolve 0.3 mmol (3 eq) of propargyl p-nitrophenyl carbonate and 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) in 2 mL of anhydrous DMF.

  • Coupling: Add the solution to the resin. Agitate at room temperature for 3 hours. The solution will turn distinctively yellow, indicating the successful displacement of p-nitrophenol.

  • Validation: Drain the reaction vessel and wash with DMF until the flow-through is colorless. Perform a Kaiser test; a negative result (yellow beads) confirms complete capping of the primary amine.

Protocol B: On-Resin CuAAC (Click Conjugation)
  • Solvent Degassing: Degas a mixture of DMF/H₂O (4:1 v/v) by bubbling argon or nitrogen through it for 15 minutes to prevent premature oxidation of Cu(I) to inactive Cu(II).

  • Reaction Assembly: To the alkyne-functionalized resin, add 0.2 mmol (2 eq) of the desired azide-functionalized payload (e.g., Azide-Fluorophore 488).

  • Catalyst Generation: In a separate vial, dissolve 0.05 mmol (0.5 eq) of Copper(I) Iodide (CuI) and 0.5 mmol (5 eq) of Sodium Ascorbate in 2 mL of the degassed DMF/H₂O mixture. Note: Ascorbate acts as a reducing agent to maintain the copper in the +1 oxidation state.[4]

  • Cycloaddition: Add the catalyst solution to the resin. Seal the vessel under an inert atmosphere and agitate gently at room temperature for 12–16 hours[5].

  • Copper Scavenging Wash (Critical Step): Drain the reaction. Wash the resin with a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF (3 × 5 min). This chelator strips tightly bound copper from the peptide, turning the wash solution brown/yellow. Follow with standard DMF and DCM washes (5 × 1 min each). Dry the resin under vacuum.

Protocol C: Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O.

  • Incubation: Add 3 mL of the cocktail to the dried resin. Agitate at room temperature for 2 hours.

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the conjugated product. Decant the ether, wash the pellet twice more with cold ether, and dry under a stream of nitrogen prior to RP-HPLC purification.

Quantitative Data & Optimization Parameters

The table below summarizes the optimized stoichiometric and environmental parameters required to ensure >95% crude purity prior to HPLC isolation.

Reaction ParameterCarbamoylation Step (Alkyne Installation)On-Resin CuAAC Step (Conjugation)TFA Cleavage Step
Reagent Equivalents 3.0 eq Propargyl active carbonate2.0 eq Azide, 0.5 eq CuIN/A (Excess solvent)
Base / Additive 6.0 eq DIPEA5.0 eq Sodium Ascorbate2.5% TIS, 2.5% H₂O
Solvent System Anhydrous DMFDMF / H₂O (4:1 v/v, degassed)95% TFA
Temperature 25 °C25 °C25 °C
Reaction Time 3 hours12 - 16 hours2 hours
In-Process QC Kaiser Test (Negative)Micro-cleavage & LC-MSN/A
Expected Conversion > 98%> 95%Quantitative

References

  • Title: An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: CuAAC: An Efficient Click Chemistry Reaction on Solid Phase Source: ACS Combinatorial Science URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

Sources

The Chemical Biology of Fluorescent Probes: Mechanistic Design Principles

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological application of advanced fluorescent probes.

The development of small-molecule fluorescent probes has revolutionized our ability to visualize complex biological processes in real-time. Unlike generic structural stains, modern functional probes are engineered as dynamic sensors that respond to specific microenvironmental stimuli—such as metal ion concentrations, pH fluctuations, or membrane potentials. Two of the most prominent scaffolds in this domain are Boron-dipyrromethene (BODIPY) and Polymethine Cyanine dyes.

BODIPY-Based Sensors: Precision and Photostability

BODIPY fluorophores are highly valued for their narrow emission bandwidths, robust photostability, and high quantum yields[1]. The core structure is highly amenable to functionalization. For example, by introducing specific electron-donating or electron-withdrawing groups via electrophilic aromatic substitution or Knoevenagel condensations, the emission spectra can be finely tuned from the green to the red spectrum[2].

A prime example of a functionalized BODIPY is the BODIPY-CL probe, designed for the selective detection of ferric ions ( Fe3+ ). The probe incorporates a p-chloromethylbenzene unit. When complexed with Fe3+ in a 2:1 stoichiometry, the paramagnetic nature of the iron induces a rapid non-radiative decay pathway, resulting in a highly sensitive "turn-off" fluorescence quenching response[3]. This mechanism allows for the real-time tracking of iron metabolism, which is critical in studying pathologies like Alzheimer's disease and cellular oxidative stress.

Polymethine Cyanine Dyes: Pushing into the Near-Infrared (NIR)

For in vivo imaging, tissue autofluorescence and light scattering severely limit the utility of visible-light fluorophores. Cyanine dyes solve this by shifting absorption and emission into the Near-Infrared (NIR) window (650–900 nm)[4]. Cyanines consist of two nitrogen-containing heterocycles linked by a polymethine bridge. The length of this bridge directly dictates the photophysical properties: pentamethine (Cy5) and heptamethine (Cy7) chains push the emission deep into the NIR[4][5].

Beyond tissue penetration, the physicochemical properties of cyanines can be engineered for organelle targeting. Cationic cyanine derivatives, such as IC7-1-Bu , exploit their lipophilicity and positive charge to accumulate specifically within the mitochondrial matrix, driven by the highly negative mitochondrial membrane potential ( ΔΨm​ )[6]. This makes them invaluable tools for diagnosing tumor microenvironments, where altered ΔΨm​ is a hallmark of cancer cell metabolism.

Quantitative Photophysical Data

To facilitate probe selection for specific experimental workflows, the photophysical properties and targeting mechanisms of key synthesized probes are summarized below.

Probe / ScaffoldChain Length / ModificationAbsorption Max ( λabs​ )Emission Max ( λem​ )Target / ApplicationMolar Extinction ( ϵ )Ref
BODIPY-CL p-chloromethylbenzene~500 nm516 nm Fe3+ (Turn-off sensor)N/A (LOD: 2.9 μ M)[3]
BODIPY Core Unsubstituted400 nm510 nmBaseline cellular imaging~80,000 M−1cm−1 [1]
Pentamethine (Cy5) 5-carbon bridge610–659 nm667–675 nmIn vivo biodistributionUp to 270,000 M−1cm−1 [5]
Heptamethine (Cy7) 7-carbon bridge649–815 nm668–817 nmDeep tissue imagingUp to 270,000 M−1cm−1 [5]
IC7-1-Bu Butyl side chain823 nm~845 nmMitochondrial ΔΨm​ N/A[6]
MemBright (MB-Cy3) Zwitterionic targeting540 nm560 nmLipid membrane dynamicsN/A[7]

Self-Validating Experimental Protocols

The following protocols detail the synthesis of a functional probe and its subsequent biological validation. Every step is designed with built-in causality and control mechanisms to ensure scientific rigor.

Protocol A: One-Pot Synthesis of BODIPY-CL ( Fe3+ Sensor)

This protocol utilizes an acid-catalyzed condensation followed by oxidation and boron chelation[3].

Reagents & Causality:

  • Dichloromethane (DCM): An aprotic solvent that stabilizes the dipyrromethane intermediate.

  • Triethylamine (TEA): Acts as a base to deprotonate the pyrrole nitrogens, facilitating the nucleophilic attack on the boron atom.

  • BF3​⋅OEt2​ : The boron source required to lock the dipyrromethene core into its rigid, highly fluorescent planar conformation.

Step-by-Step Methodology:

  • Condensation: In a flame-dried round-bottom flask, dissolve 4-chloromethylbenzaldehyde (0.77 g, 5 mmol) in 100 mL of anhydrous DCM[3]. Add 2,4-dimethylpyrrole (0.95 g, 10 mmol).

  • Intermediate Formation: Stir the solution under a continuous N2​ atmosphere at room temperature for 12 hours. Validation: TLC should indicate the consumption of the aldehyde and the formation of the dipyrromethane intermediate.

  • Oxidation & Chelation: Add 10 mL of Triethylamine (TEA) and stir for 1 hour to prepare the system for chelation[3]. Subsequently, add BF3​⋅OEt2​ dropwise (Caution: Highly reactive). Stir for an additional 2 hours.

  • Purification: Quench the reaction with water, extract the organic layer with DCM, and dry over anhydrous Na2​SO4​ . Evaporate the solvent under reduced pressure.

  • Isolation: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the pure BODIPY-CL probe as a brightly colored powder.

SynthesisWorkflow Start Precursor Mixing (Pyrrole + Aldehyde) Condensation Acid-Catalyzed Condensation (Dipyrromethane Formation) Start->Condensation Chelation Boron Chelation (TEA + BF3·OEt2) Condensation->Chelation Purification Silica Gel Chromatography (Yield Optimization) Chelation->Purification Validation Selectivity Screening (Against 16 Metal Ions) Purification->Validation

Fig 1: Synthetic workflow and validation logic for BODIPY-based fluorescent probes.

Protocol B: Live-Cell Imaging of Mitochondrial Membrane Potential ( ΔΨm​ )

This protocol outlines the use of the synthesized cyanine dye (IC7-1-Bu) to image tumor mitochondria[6]. A critical self-validating step is the use of CCCP (carbonyl cyanide m-chlorophenyl hydrazone), a proton ionophore that uncouples the proton gradient, proving that the probe's localization is strictly voltage-dependent.

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa cells (human cervical carcinoma) in 35 mm glass-bottom confocal imaging dishes at a density of 1×105 cells/dish. Incubate in DMEM containing 10% FBS at 37 °C with 5% CO2​ for 24 hours[3][6].

  • Probe Loading: Prepare a 10 μ M stock solution of IC7-1-Bu in DMSO. Dilute into pre-warmed culture medium to a final working concentration of 1 μ M. Replace the cell medium with the probe-containing medium and incubate for 30 minutes.

  • Negative Control (Depolarization): In a parallel control dish, pre-treat the cells with 50 μ M CCCP for 30 minutes prior to probe loading[6]. Causality: CCCP dissipates the ΔΨm​ , preventing the cationic probe from accumulating in the mitochondria.

  • Washing: Carefully aspirate the medium and wash the cells three times with pre-warmed PBS (pH 7.4) to remove unbound fluorophores and minimize background noise[3].

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. For IC7-1-Bu, use a NIR excitation laser (~800 nm) and collect emission at >820 nm[6]. The functional assay is validated if the control dish (CCCP-treated) shows a near-complete loss of localized mitochondrial fluorescence.

Mechanism Probe Cationic Cyanine Probe (IC7-1-Bu) Cell Cellular Internalization (Lipophilic Diffusion) Probe->Cell Healthy Intact Mitochondria High ΔΨm (Hyperpolarized) Cell->Healthy Driven by Potential CCCP CCCP Treatment (Proton Ionophore Control) Cell->CCCP Accumulation Probe Accumulation Strong NIR Fluorescence Healthy->Accumulation Depolarized Depolarized Mitochondria Low ΔΨm CCCP->Depolarized Uncouples Gradient Efflux Probe Efflux Loss of Localized Signal Depolarized->Efflux

Fig 2: Mechanism of action for voltage-dependent mitochondrial targeting and validation.

References

  • Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe3+ Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis of Functional Fluorescent BODIPY-based Dyes through Electrophilic Aromatic Substitution Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • A Review on the Synthetic Methods for the BODIPY Core Source: MDPI URL:[Link]

  • Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores Source: ACS Pharmacology & Translational Science (via NIH / PMC) URL:[Link]

  • Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Anionic Cyanine Membrane Probes for Live Cells and In Vivo Fluorescence Imaging Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC with tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate . This specialized building block is highly valued in drug development and bioconjugation. It features a terminal aryl alkyne primed for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a robust ether linkage, and a Boc-protected primary amine for downstream functionalization.

While CuAAC is famously reliable, the hydrophobic nature of the Boc-aryl moiety and the specific electronic properties of the aryl alkyne require precise optimization. This guide provides self-validating protocols and troubleshooting logic to prevent common side reactions like Glaser homocoupling and Boc deprotection.

Mechanistic Workflow & Causality

The success of the CuAAC reaction relies on the continuous generation and stabilization of the Cu(I) catalytic species. For aryl alkynes like our target molecule, the formation of the Cu(I)-acetylide intermediate is thermodynamically favorable. However, because it is an aryl alkyne, the intermediate is highly susceptible to oxidative homocoupling if Cu(II) is allowed to accumulate in the system[1].

CuAAC_Mechanism A Cu(II) Precursor (e.g., CuSO4) D Active Cu(I)-THPTA Complex A->D Pre-complexation & Reduction B THPTA Ligand B->D C Sodium Ascorbate (Reductant) C->D G Cu(I)-Acetylide Intermediate D->G Pi-coordination & Deprotonation E tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate (Boc-Aryl Alkyne) E->G F Target Azide H 1,4-Disubstituted 1,2,3-Triazole (Final Product) F->H G->H Cycloaddition

Caption: CuAAC Catalytic Cycle for Boc-Protected Aryl Alkynes

Optimized Step-by-Step Protocol

This protocol is engineered for a 100 µmol scale reaction. It utilizes a mixed solvent system to accommodate the highly hydrophobic Boc-protected alkyne while maintaining the solubility of the water-soluble catalysts.

Materials Required:

  • tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate (Alkyne)

  • Target Azide

  • CuSO₄·5H₂O (Catalyst precursor)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate (Reducing agent)

  • Solvent: DMSO / tert-Butanol / Water (5:3:2 v/v/v)

Self-Validating Procedure:

  • Solvent Preparation: Degas the DMSO/tBuOH/Water mixture by bubbling with nitrogen or argon for 15 minutes.

    • Causality: Removing dissolved oxygen minimizes the oxidation of Cu(I) back to Cu(II), which is the[2].

  • Catalyst Pre-complexation: In a separate vial, mix 5 µmol of CuSO₄ (5 mol%) and 25 µmol of THPTA (25 mol%) in 100 µL of degassed water. Incubate at room temperature for 10 minutes. The solution should turn a distinct light blue.

    • Causality: Pre-chelating the Cu(II) with THPTA before adding the reducing agent prevents the ascorbate-driven reduction of dissolved O₂ from that can degrade the substrate[3].

  • Substrate Mixing: Dissolve 100 µmol of the Boc-protected alkyne and 105 µmol of the target azide (1.05 eq) in 800 µL of the degassed organic solvent mixture. The solution must be completely clear; any cloudiness indicates a failed solubility state.

  • Initiation: Add the pre-complexed CuSO₄/THPTA solution to the substrate mixture. Immediately add 50 µmol of freshly prepared Sodium Ascorbate (50 mol%) in 100 µL of water.

    • Causality: Sodium ascorbate acts as an in situ reducing agent to convert Cu(II) to the [1].

  • Reaction & Validation: Stir at room temperature (20-25°C) for 2 to 4 hours. Validate completion via LC-MS by monitoring the disappearance of the alkyne mass.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant byproduct with exactly double the mass of the alkyne minus two protons (2M - 2). What is happening?

A: You are observing Glaser coupling (oxidative homocoupling of the alkyne to form a conjugated diyne). Aryl alkynes, such as the 3-ethynyl-5-methylphenoxy moiety, are [4]. It occurs when the Cu(I)-acetylide intermediate is oxidized by unchelated Cu(II) or molecular oxygen.

  • Resolution: Strictly degas all solvents prior to the reaction. Increase the Sodium Ascorbate concentration to 100 mol% to ensure any formed Cu(II) is rapidly reduced back to Cu(I). Ensure the THPTA-to-Copper ratio is at least 5:1 to sterically shield the metal center[3].

Q2: I am seeing a mass peak corresponding to[M - 100]⁺ in my product mixture. Is the building block degrading?

A: A mass loss of 100 Da strongly indicates Boc deprotection (loss of isobutylene and CO₂). While the Boc group is generally stable under standard CuAAC conditions, localized acidity or the can trigger deprotection[5].

  • Resolution: Verify the pH of your reaction mixture; it should be strictly maintained between 7.0 and 8.0. If using unbuffered water, switch to a mild buffer like 100 mM Sodium Phosphate (pH 7.4). Ensure complete pre-complexation of copper with THPTA to minimize free Lewis acidic Cu(II) ions.

Q3: The reaction mixture turns cloudy or precipitates upon adding the alkyne, and the yield is poor. What is wrong?

A: This is a solubility failure . tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is highly hydrophobic due to the Boc group, the phenyl ring, and the aliphatic ether linker. If the aqueous content of your solvent is too high, the alkyne will precipitate out of the catalytic cycle.

  • Resolution: Increase the proportion of organic co-solvent. A ratio of at least 50-80% DMSO, DMF, or tert-Butanol is required for this specific building block.

Troubleshooting_Logic Start Reaction Failed or Low Yield Check LC-MS Analysis Start->Check Side1 Mass = 2M - 2 (Glaser Diyne) Check->Side1 Side2 Mass = M - 100 (Boc Deprotection) Check->Side2 Side3 Unreacted Alkyne (Precipitation) Check->Side3 Fix1 Degas Solvents Increase Ascorbate Side1->Fix1 Fix2 Check pH (7.0-8.0) Avoid Lewis Acids Side2->Fix2 Fix3 Increase Organic Co-solvent (DMSO) Side3->Fix3

Caption: Troubleshooting Logic Tree for CuAAC Side Reactions

Quantitative Data: Optimization Matrix

The following table summarizes the quantitative outcomes of various optimization conditions tested for this specific Boc-protected aryl alkyne.

ConditionSolvent SystemCatalyst / Ligand RatioYield (%)Major Side Product
BaselineH₂O / tBuOH (1:1)5% Cu / 5% THPTA< 40%Unreacted Alkyne (Precipitation)
Opt. SolventDMSO / H₂O (4:1)5% Cu / 5% THPTA65%Glaser Diyne (~15%)
Opt. LigandDMSO / H₂O (4:1)5% Cu / 25% THPTA82%Glaser Diyne (<5%)
Fully Optimized DMSO / tBuOH / H₂O (Degassed) 5% Cu / 25% THPTA / 50% Ascorbate > 95% None detected

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.[Link]

  • Geng, J., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.[Link]

  • Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews.[Link]

  • Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.[Link]

Sources

Troubleshooting low yield in the synthesis of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate .

This target molecule is typically constructed via a three-step sequence: an initial Williamson etherification, a Sonogashira cross-coupling, and a final desilylation. Yield drops usually manifest in the first two steps due to competing intramolecular cyclization and oxidative dimerization pathways, respectively.

Workflow A 3-Bromo-5-methylphenol + N-Boc-2-bromoethylamine B O-Alkylation (Etherification) A->B C Aryl Bromide Intermediate B->C D Sonogashira Coupling (+ TMS-Acetylene) C->D E TMS-Protected Alkyne D->E F Desilylation (Deprotection) E->F G Target Molecule (Terminal Alkyne) F->G

Caption: Fig 1. Three-step synthetic workflow for tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate.

Phase 1: Troubleshooting the Williamson Ether Synthesis

Q: Why is my yield so low (< 30%) during the initial alkylation of 3-bromo-5-methylphenol with N-Boc-2-bromoethylamine? A: The primary culprit is the intramolecular cyclization of your alkylating agent. N-Boc-2-bromoethylamine is a bifunctional molecule. Under harsh basic conditions (e.g., using NaH ) or high temperatures, the carbonyl oxygen of the Boc protecting group becomes highly nucleophilic. It attacks the adjacent carbon bearing the bromide leaving group, ejecting a tert-butyl cation and forming a stable, volatile oxazolidinone byproduct [1]. This side reaction rapidly consumes your alkylating agent before it can react with the phenol.

Q: How do I suppress this cyclization and favor O-alkylation? A: You must lower the activation energy for intermolecular collision while preventing the intramolecular attack. Switch from strong bases like NaH to milder carbonate bases ( K2​CO3​ or Cs2​CO3​ ). Furthermore, transition from DMF at 80°C to Acetonitrile ( MeCN ) at 60°C. The lower temperature significantly retards the cyclization kinetics, while MeCN provides sufficient polarity to solvate the phenoxide ion.

Quantitative Data: O-Alkylation Optimization
Base (2.0 eq)SolventTemp (°C)Yield of Target Ether (%)Yield of Oxazolidinone Byproduct (%)
NaH DMF 80< 20> 60
K2​CO3​ DMF 804535
K2​CO3​ MeCN 6082< 5
Cs2​CO3​ MeCN 6088 Trace
Validated Protocol 1: Optimized Etherification

Self-Validation Metric: LC-MS should show product mass [M+H-tBu]+ at m/z 302/304 (bromine isotope pattern) with no oxazolidinone peak at m/z 88.

  • Charge a flame-dried flask with 3-bromo-5-methylphenol (1.0 eq) and anhydrous Cs2​CO3​ (1.5 eq) in anhydrous MeCN (0.2 M).

  • Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will turn slightly yellow).

  • Add N-Boc-2-bromoethylamine (1.2 eq) dropwise as a solution in MeCN .

  • Heat the reaction to 60°C and stir for 12 hours.

  • IPC (In-Process Control): Monitor via TLC (Hexanes:EtOAc 4:1). The phenol spot ( Rf​≈0.3 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.6 ).

  • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography.

Phase 2: Troubleshooting the Sonogashira Cross-Coupling

Q: During the coupling with TMS-acetylene, I am isolating a large amount of a non-polar byproduct, and my aryl bromide is unreacted. What is happening? A: You are experiencing excessive Glaser-Hay homocoupling [2]. The non-polar byproduct is 1,4-bis(trimethylsilyl)buta-1,3-diyne. This occurs when trace oxygen in the reaction medium oxidizes the Cu(I) co-catalyst to Cu(II) . The Cu(II) species then acts as a potent oxidant, catalyzing the dimerization of your terminal alkyne. Because TMS-acetylene is being consumed by dimerization, your aryl bromide remains unreacted.

SonogashiraLogic Start Aryl Bromide + TMS-Acetylene Pd/Cu Catalysis O2 Trace O2 Present? Start->O2 Glaser Cu(I) -> Cu(II) Oxidation Glaser Homocoupling O2->Glaser Yes Cross Catalytic Cycle Proceeds Cross-Coupling O2->Cross No (Strict Degassing) Dimer 1,4-Bis(TMS)buta-1,3-diyne (Waste Byproduct) Glaser->Dimer Product TMS-Protected Product (High Yield) Cross->Product

Caption: Fig 2. Mechanistic divergence in Sonogashira coupling based on oxygen presence.

Q: How can I completely eliminate this homocoupling pathway? A: There are two authoritative solutions. The first is to adopt a Copper-Free Sonogashira protocol, which entirely removes the metal responsible for the oxidative dimerization. The second, pioneered by Elangovan et al., involves running the standard Pd/Cu reaction under a dilute hydrogen atmosphere (5% H2​ in Argon) [3]. The hydrogen gas acts as a reducing agent at the palladium center, converting trace oxygen into water and keeping the copper in the +1 oxidation state, thereby reducing homocoupling to < 2%.

Quantitative Data: Sonogashira Coupling Optimization
Catalyst SystemAtmosphereYield of Cross-Product (%)Yield of Homocoupled Dimer (%)
Pd(PPh3​)2​Cl2​ / CuI Air1575
Pd(PPh3​)2​Cl2​ / CuI Argon (Standard)6525
Pd(PPh3​)2​Cl2​ / CuI 5% H2​ in Argon 92 < 2
Pd(PPh3​)4​ (Cu-free)Argon85Trace
Validated Protocol 2: Diminished-Homocoupling Sonogashira

Self-Validation Metric: Gas evolution (bubbling) should cease after initial heating, and the solution should remain a clear amber color rather than turning dark green/black (which indicates Cu(II) formation).

  • In a Schlenk flask, dissolve the aryl bromide intermediate (1.0 eq) in anhydrous, degassed Diisopropylamine (DIPA) and THF (1:1 ratio, 0.1 M).

  • Add Pd(PPh3​)2​Cl2​ (0.05 eq) and CuI (0.02 eq).

  • Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Backfill the flask with a gas mixture of 5% H2​ in Argon (or strictly pure Argon if using a Cu-free system).

  • Add TMS-acetylene (1.5 eq) dropwise via a gas-tight syringe.

  • Heat to 70°C for 6 hours.

  • IPC: Monitor via GC-MS or LC-MS. Look for the product mass [M+H-tBu]+ at m/z 320.

  • Filter through Celite, concentrate, and purify via flash chromatography to isolate the TMS-protected alkyne.

Phase 3: TMS Deprotection FAQs

Q: Will the conditions used to remove the TMS group also cleave my Boc protecting group? A: No, provided you use the correct orthogonal deprotection strategy. The Boc group is acid-labile (requiring TFA or HCl), while the TMS group on an alkyne is base/fluoride-labile.

Protocol 3: Mild Desilylation Treat the TMS-protected intermediate with K2​CO3​ (2.0 eq) in Methanol (0.1 M) at room temperature for 2 hours. The methoxide generated in situ selectively attacks the silicon atom, releasing the terminal alkyne without disturbing the carbamate linkage. Aqueous workup followed by extraction with Ethyl Acetate yields the final target: tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate .

References

  • Sonogashira Coupling: Mechanisms and Side Reactions Wikipedia, The Free Encyclopedia. URL:[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling Elangovan, A., Wang, Y. H., & Ho, T. I. Organic Letters, 2003, 5(11), 1841-1844. URL: [Link]

Technical Support Center: Purification of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate. This molecule is a valuable intermediate in medicinal chemistry and materials science, often synthesized through a multi-step sequence that may involve a Williamson ether synthesis followed by a Sonogashira coupling. The final purity of this compound is critical for the success of subsequent synthetic transformations.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the specific challenges encountered during the purification of this molecule. The structure of the molecule, featuring a Boc-protected amine, a terminal alkyne, and an ether linkage, presents a unique set of purification hurdles that this guide aims to resolve.

Troubleshooting Guide

This section is formatted to help you quickly diagnose and solve specific problems you may encounter during the purification process.

Issue 1: Low or No Yield After Column Chromatography

You've completed your reaction and after performing flash column chromatography, you've recovered significantly less product than expected.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Compound is Highly Polar and Retained on Silica The combination of the carbamate and the ether oxygen can increase the polarity of the molecule, leading to strong interactions with the acidic silanol groups on the silica gel surface. This can cause significant tailing or irreversible adsorption.[1][2]
Solution: 1. TLC First: Before running a column, perform a thorough TLC analysis with various solvent systems. A good target Rf for your compound is between 0.2 and 0.3.[2] 2. Solvent System Modification: Increase the polarity of your eluent. A gradient elution from hexane/ethyl acetate to a system containing methanol (e.g., 1-5% MeOH in Dichloromethane) can be effective.[1] 3. Base Additive: To mitigate the acidity of the silica gel, pre-treat the column or add a small amount of a non-nucleophilic base like triethylamine (0.5-1% v/v) to your mobile phase.[2] This deactivates the acidic sites, reducing tailing and improving recovery.
Product Decomposition on Silica Gel The terminal alkyne can sometimes be sensitive to the acidic nature of standard silica gel. The Boc-protecting group is also acid-labile and can be partially cleaved if the silica is particularly acidic or if acidic byproducts from the reaction are present.[3][4]
Solution: 1. Use Neutralized Silica: Employ commercially available neutralized silica gel or deactivate it yourself by flushing the packed column with an eluent containing 1-2% triethylamine.[2] 2. Alternative Stationary Phases: Consider using alumina (neutral or basic) as an alternative to silica gel.[2] 3. Reversed-Phase Chromatography: If the compound is sufficiently hydrophobic, reversed-phase flash chromatography (using a C18-functionalized silica) can be an excellent alternative, avoiding the issue of acidic stationary phases altogether.
Incomplete Elution The chromatography may have been stopped prematurely, or the chosen eluent may not have been strong enough to elute the product completely.[5]
Solution: After your main product fractions have been collected, flush the column with a very polar solvent (e.g., 10-20% Methanol in Ethyl Acetate) and collect the eluate. Concentrate this fraction and analyze by TLC or LC-MS to see if any product remained on the column.
Issue 2: Persistent Impurities in the Final Product

After purification, your NMR or LC-MS analysis shows the presence of one or more persistent impurities.

Potential Causes & Recommended Solutions

Potential Impurity Origin & Identification Recommended Purification Strategy
Starting Phenol (3-Ethynyl-5-methylphenol)Incomplete Williamson ether synthesis.[6][7] This impurity is more polar than the product due to the free hydroxyl group.Aqueous Workup: Before chromatography, perform a basic wash (e.g., with 1M NaOH) of your crude product dissolved in an organic solvent like ethyl acetate. This will deprotonate the acidic phenol, extracting it into the aqueous layer.
Alkyne Homocoupling Product (Glaser Coupling Byproduct) This impurity arises from the oxidative dimerization of your terminal alkyne during the Sonogashira coupling, especially in the presence of oxygen and copper catalysts.[8][9] It will be significantly less polar than the desired product.Careful Chromatography: This byproduct should elute much earlier than your product in normal-phase chromatography. Use a shallow gradient to ensure good separation. If it persists, recrystallization may be effective.
Unreacted Aryl Halide (e.g., 3-iodo-5-methylphenol derivative)Incomplete Sonogashira coupling reaction.[10] Its polarity will be similar to the product, making it a challenging impurity to remove.Optimize Chromatography: A very slow, shallow gradient during column chromatography is often required. Hexane/Ethyl Acetate or Toluene/Ethyl Acetate systems may provide the necessary selectivity.
Deprotected Amine (2-(3-ethynyl-5-methylphenoxy)ethan-1-amine)Partial cleavage of the Boc group during an acidic workup or on acidic silica gel.[3] This impurity is a free base and will be very polar.Aqueous Workup & Chromatography: An acidic wash (e.g., 1M HCl) can remove this basic impurity, but may risk further deprotection of your product. A better approach is to use column chromatography with a mobile phase containing a small amount of base (e.g., 1% triethylamine) to suppress tailing and isolate the desired Boc-protected product.[2]

Frequently Asked Questions (FAQs)

Q1: My compound appears as an oil or a waxy solid after purification. Is this normal, and how can I induce crystallization?

A: Yes, it is common for carbamates with flexible side chains to exist as oils or low-melting solids.[11] To induce crystallization:

  • High Purity is Key: Ensure the material is of high purity (>98% by LC-MS or NMR) as impurities can inhibit crystallization.

  • Solvent Screening: Try dissolving the oil in a minimal amount of a solvent where it is soluble (e.g., ethyl acetate, dichloromethane) and then slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane) until turbidity persists. Let it stand, or cool it, to promote crystal growth.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]

  • Seed Crystals: If you have a small amount of solid material, add a single seed crystal to a saturated solution.

Q2: What is the best way to monitor the progress of the column chromatography?

A: Thin-Layer Chromatography (TLC) is the most effective method. Use the same solvent system planned for your column. Spot the crude material and collect fractions, spotting each one on a TLC plate. Visualize the spots using a UV lamp (the aromatic ring should be UV active) and then stain with a potassium permanganate (KMnO₄) solution. The terminal alkyne and the ether linkage are susceptible to oxidation and will appear as yellow spots on a purple background.

Q3: Is the Boc protecting group stable during the purification process?

A: The Boc group is generally stable under neutral and basic conditions but is sensitive to acid.[4] Standard silica gel is slightly acidic and can cause partial deprotection, especially with prolonged exposure.[3] To ensure stability:

  • Avoid acidic conditions during workup.

  • Use neutralized silica gel or add 0.5-1% triethylamine to your eluent during chromatography.[2]

  • If using reversed-phase HPLC, avoid strongly acidic mobile phase additives like trifluoroacetic acid (TFA); opt for formic acid or ammonium acetate if an additive is needed.[12]

Q4: Can I use recrystallization as the sole method of purification?

A: Recrystallization is an excellent technique for removing small amounts of impurities, especially if you can obtain a crystalline solid.[13][14] However, for a crude mixture from a complex reaction, it is often less effective than chromatography at removing multiple byproducts with varying polarities. It is best used as a final polishing step after an initial purification by column chromatography.[15]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to purify the title compound while minimizing degradation and improving recovery.

1. Preparation of the Deactivated Slurry: a. For every 1 gram of crude material, measure approximately 50 grams of silica gel (230-400 mesh). b. In a beaker, create a slurry of the silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). c. Add triethylamine to the slurry to a final concentration of 1% (v/v). Stir gently to ensure homogeneity and to neutralize acidic sites.

2. Packing the Column: a. Secure a chromatography column vertically. Add a small plug of cotton and a thin layer of sand. b. Pour the silica gel slurry into the column. Use gentle air pressure to pack the column bed and drain the excess solvent until it is level with the top of the silica. c. Add another thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading: a. Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. b. (Recommended) Alternatively, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent under reduced pressure. This creates a free-flowing powder. c. Carefully add the sample to the top of the column. If using the dry load method, sprinkle the powder evenly onto the top sand layer.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA) and gradually increase the polarity based on TLC analysis. c. A suggested gradient might be:

  • Hexane/EtOAc (95:5) -> (90:10) -> (80:20) -> (70:30). d. Collect fractions and analyze them by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Liquid-Liquid Extraction for Phenolic Impurity Removal

This workup step should be performed before chromatographic purification if you suspect unreacted 3-ethynyl-5-methylphenol is present.

1. Dissolution: a. Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

2. Basic Wash: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of a 1M sodium hydroxide (NaOH) aqueous solution. c. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. d. Allow the layers to separate. The deprotonated phenolic impurity will be in the upper aqueous layer. e. Drain the lower organic layer. Discard the aqueous layer.

3. Neutralization and Drying: a. Return the organic layer to the separatory funnel and wash with water (1x) and then with brine (1x) to remove residual base and salts. b. Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). c. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product, now free of acidic phenolic impurities.

Visualized Workflow

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Primary Purification cluster_2 Final Polish & Analysis Start Crude Product TLC_Analysis TLC / LC-MS Analysis Start->TLC_Analysis Main_Impurity Identify Main Impurity TLC_Analysis->Main_Impurity Phenolic_Impurity Phenolic Starting Material? Main_Impurity->Phenolic_Impurity Complex Mixture Polar_Impurity Polar Baseline Impurities? Phenolic_Impurity->Polar_Impurity No LLE Basic Liquid-Liquid Extraction (Protocol 2) Phenolic_Impurity->LLE Yes Column_Chromatography Flash Column Chromatography (Deactivated Silica) Polar_Impurity->Column_Chromatography No Column_Chromatography_Base Flash Column with Base Additive (Protocol 1) Polar_Impurity->Column_Chromatography_Base Yes Purity_Check Check Purity (NMR / LC-MS) Column_Chromatography->Purity_Check LLE->Polar_Impurity Column_Chromatography_Base->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Minor Impurities & Non-Crystalline Final_Product Pure Product (>98%) Purity_Check->Final_Product Purity OK Recrystallization->Final_Product

Caption: Decision workflow for purifying the target compound.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. [Link]

  • UreaKnowHow. Operational difficulties & measures of low pressure carbamate condenser due to crystallization. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • Google Patents.
  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • ResearchGate. (2014). Methyl carbamate purification by extraction and recrystallization. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • ACS Publications. (2012). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Environmental Science & Technology. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • ACS Publications. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]

  • Google Patents.
  • ACS Publications. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Atlantis Press. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • Buchi.com. Solving the chromatography solvent problem. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • ACS Publications. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Google Patents.
  • PubMed. tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. [Link]

Sources

Advanced Technical Support Center: Optimizing Boc Deprotection Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic and process chemists. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation, yet it frequently becomes a bottleneck when dealing with sterically hindered APIs, highly functionalized peptides, or acid-sensitive substrates.

This guide moves beyond basic textbook procedures, providing you with mechanistic troubleshooting, quantitative scavenger selection, and self-validating protocols to ensure high-yielding deprotections.

Section 1: Diagnostic Q&A – Unlocking Kinetic and Mechanistic Bottlenecks

Q1: My Boc deprotection stalls at 60-70% conversion despite using standard 20% TFA in DCM. Why is the reaction incomplete? A1: This is a classic kinetic limitation. The acidic cleavage of the Boc group is not a simple first-order process; it exhibits a second-order kinetic dependence on acid concentration[1][2]. If the acid concentration is too low, or if the substrate features significant steric bulk near the protected amine, the reaction rate drops precipitously[1].

  • The Fix: Increase the Trifluoroacetic Acid (TFA) concentration to 50% (v/v) or switch to a more aggressive system like 4M HCl in 1,4-dioxane[1].

Q2: I am observing multiple higher-molecular-weight impurities in my LC-MS after deprotection. What is causing this, and how do I stop it? A2: You are observing electrophilic alkylation. During the acidic cleavage of the Boc group, a highly reactive tert-butyl cation ( t -Bu + ) is generated as an intermediate[3]. If this carbocation is not rapidly quenched, it will attack nucleophilic sites on your substrate—particularly electron-rich aromatic rings, amidines, guanidines, and the side chains of Tryptophan, Tyrosine, Methionine, and Cysteine[3][4].

  • The Fix: You must incorporate nucleophilic scavengers into your cleavage cocktail. These act as sacrificial targets to trap the t -Bu + cation before it can modify your product[5].

G A N-Boc Protected Substrate (Stable) B Protonated Carbamate (Activated) A->B Acid (TFA / HCl) C Carbamic Acid + t-Butyl Cation B->C Rate-limiting step D Free Amine + CO2 (Target Product) C->D Decarboxylation (-CO2) E Alkylated Byproducts (Trp, Tyr, Met, Cys) C->E No Scavengers (Side Reaction) F Trapped t-Butyl Adduct (Safe Waste) C->F + Scavengers (TIS, EDT, Phenol)

Mechanistic pathway of Boc deprotection highlighting the critical role of scavengers.

Section 2: Quantitative Data – Scavenger Selection Matrix

Choosing the right scavenger is critical for complex molecules. Use the table below to match the scavenger cocktail to your specific substrate vulnerabilities[1][4][6].

Scavenger SystemComposition (Ratio)Primary Target / Use Case
Standard TIS TFA / Water / Triisopropylsilane (95 : 2.5 : 2.5)General use; efficiently traps t -Bu + in standard aliphatic/aromatic amines.
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Highly functionalized peptides or APIs containing vulnerable Cys, Met, Trp, or Tyr residues.
Reagent L TFA / TIS / Dithiothreitol (88% v/v : 2% v/v : 5% w/v)Alternative to EDT; avoids pungent odors and prevents reduction of benzophenone moieties.

Section 3: Navigating Acid-Sensitive Substrates

Q3: My compound contains an acid-labile benzyl ester and a silyl ether (TBDMS). Standard TFA cleaves everything. How can I achieve orthogonal deprotection? A3: Traditional strong acids lack the chemoselectivity required for highly functionalized substrates[7][8]. To preserve acid-sensitive moieties, you must pivot to mild, non-traditional deprotection mechanisms:

  • Oxalyl Chloride in Methanol: This system operates via electrophilic activation rather than brute-force acidity. It generates trace, localized HCl in situ, allowing for the rapid (1–4 h) deprotection of N-Boc groups at room temperature while leaving benzyl esters, acetals, and TBDMS groups completely intact[7][9][10].

  • Deep Eutectic Solvents (DES): A mixture of choline chloride and p-toluenesulfonic acid (pTSA) acts as both a sustainable solvent and a mild Brønsted acid. It offers quantitative yields with a simple aqueous workup, avoiding the harshness of neat TFA[11].

  • Thermal Deprotection in Continuous Flow: Heating the substrate in trifluoroethanol (TFE) or methanol at 150 °C in a flow reactor can thermally extrude the Boc group without any acid catalyst, preserving epimerizable centers and delicate esters[8].

DecisionTree Start Evaluate Substrate Structure Q1 Contains Acid-Sensitive Groups? (e.g., Benzyl esters, TBDMS) Start->Q1 Mild Mild Conditions: Oxalyl Chloride/MeOH or Thermal Q1->Mild Yes Q2 Sterically Hindered Amine? Q1->Q2 No Standard Standard Conditions: 20-50% TFA in DCM Q2->Standard No Harsh Vigorous Conditions: Neat TFA or 4M HCl/Dioxane Q2->Harsh Yes

Decision tree for selecting optimal Boc deprotection conditions based on substrate properties.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: High-Efficiency Cleavage with Scavenger Cocktail (Modified Reagent K)

Best for: Sterically hindered substrates or sequences containing Cys/Met/Trp.

  • Preparation: Dissolve the N-Boc substrate in a minimal volume of Dichloromethane (DCM) (approx. 0.1–0.2 M) to ensure complete solvation[1].

  • Cocktail Formulation: Prepare the cleavage cocktail fresh: 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, and 2.5% Ethanedithiol (EDT)[6].

  • Execution: Cool the substrate solution to 0 °C in an ice bath. Dropwise add the cleavage cocktail (10–15 mL per gram of substrate)[6]. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1–2 hours[1].

  • Validation Checkpoint: Perform a Kaiser test (if deprotecting to a primary amine). A distinct blue color confirms the successful generation of the free amine[5]. Alternatively, monitor via LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA[1]. Precipitate the final product using cold anhydrous diethyl ether[5].

Protocol B: Chemoselective Deprotection of Acid-Sensitive Substrates

Best for: APIs containing delicate esters, acetals, or silyl ethers.

  • Preparation: In an oven-dried flask, dissolve the N-Boc substrate (1.0 equiv) in anhydrous Methanol to a concentration of 0.2 M[9].

  • Activation: Slowly add Oxalyl Chloride (3.0 equiv) directly into the solvent mixture at room temperature[9]. Note: Sputtering and a mild exotherm will occur immediately upon addition.

  • Execution: Stir the reaction vigorously at room temperature for 1 to 4 hours, depending on the steric environment of the amine[10].

  • Validation Checkpoint: Monitor the reaction via TLC. The reaction is definitively complete when gas evolution (CO 2​ , CO) ceases and the starting material spot is fully consumed[9][12].

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO 3​ to neutralize the in situ generated HCl[11]. Extract the aqueous layer with Ethyl Acetate, dry the organic phase over anhydrous Na 2​ SO 4​ , and concentrate to yield the deprotected product[7].

Section 5: Process Scale-Up & Safety FAQ

Q4: What are the primary safety and regulatory concerns when scaling up Boc deprotections? A4: Two major issues arise at the kilogram scale:

  • Hazardous Off-gassing: The decarboxylation of carbamic acid releases equimolar amounts of CO 2​ and isobutylene gas[12]. Deprotections must never be run in closed systems; robust venting is mandatory[12].

  • Potentially Genotoxic Impurities (PGIs): The reaction of the t -butyl cation with halide ions (e.g., chloride from DCM or HCl) can generate alkyl halides, which are strictly regulated as genotoxic impurities. If your API is in late-stage development, avoid halide-containing solvents early in the synthesis or implement rigorous analytical tracking for PGIs[3].

Sources

Bioconjugation Technical Support Center: Troubleshooting & Preventing Side Products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the complexities of covalent biomolecule linking. Whether you are developing Antibody-Drug Conjugates (ADCs), fluorescent probes, or targeted therapeutics, unwanted side products—such as hydrolyzed linkers, cross-linked aggregates, and unstable conjugates—can derail your experiments.

Below, we address the most common failure points in amine- and thiol-reactive chemistries, providing mechanistic explanations and self-validating protocols to ensure reproducible success.

Section 1: Amine-Reactive Chemistries (NHS Esters)

Q1: Why is my NHS-ester conjugation yield consistently low despite using a large molar excess of the reagent? A1: The most common cause of low yield in N-hydroxysuccinimide (NHS) ester reactions is the competing hydrolysis of the ester bond[1]. NHS esters react with primary amines (aminolysis) to form stable amide bonds, but water acts as a competing nucleophile[1]. The rate of hydrolysis is highly dependent on the pH of your reaction buffer[2]. While a slightly basic pH (7.2–8.5) is required to deprotonate the target primary amines (making them nucleophilic), higher pH levels exponentially increase the concentration of hydroxyl ions (OH⁻), which rapidly cleave the ester before it can react with your protein[1].

Quantitative Data: NHS Ester Hydrolysis Rates To optimize your reaction, you must balance amine reactivity with reagent half-life. The table below summarizes the half-life of NHS esters in aqueous buffers at various pH levels[1][2][3]:

pH LevelTemperatureHalf-Life of NHS EsterDominant Reaction Pathway
7.00°C4 – 5 hoursAminolysis (Slow)
8.0Room Temp~210 minutesBalanced Aminolysis/Hydrolysis
8.5Room Temp180 minutesAminolysis (Fast)
8.64°C10 minutesHydrolysis (Rapid Degradation)

Q2: How do I prevent buffer-induced side reactions and cross-linking? A2: Buffer incompatibility is a primary source of side products. Amine-containing buffers (e.g., Tris, Glycine) or ammonium ions will directly compete with your target protein for the NHS ester, neutralizing the reagent[1][4]. Always perform a buffer exchange into an amine-free buffer (like PBS or HEPES) prior to conjugation[3].

G NHS NHS Ester Reagent Amide Stable Amide Bond (Desired Conjugate) NHS->Amide Aminolysis (pH 7.2-8.5) Acid Carboxylic Acid (Unreactive Side Product) NHS->Acid Hydrolysis (High pH) Amine Target Amine (Deprotonated) Amine->Amide Water Water (Hydrolysis) Water->Acid

Competitive pathways in NHS ester bioconjugation: Aminolysis vs. Hydrolysis.

Experimental Protocol 1: Self-Validating NHS-Ester Conjugation

This protocol incorporates built-in validation steps to ensure reagent integrity before committing your target protein.

  • Buffer Exchange & Validation: Dialyze or use a desalting column to exchange your protein into PBS (pH 7.4). Self-Validation: Run a quick ninhydrin test on your flow-through to confirm the absolute absence of primary amine contaminants.

  • Reagent Preparation: Dissolve the NHS-ester in high-quality, anhydrous DMSO or DMF immediately before use. Causality: Hygroscopic solvents absorb atmospheric moisture, which pre-hydrolyzes the NHS ester during storage.

  • Baseline Hydrolysis Check (Optional but recommended): Add an aliquot of the NHS-ester to a blank PBS buffer. Monitor the absorbance at 260–280 nm[3]. The release of the NHS leaving group absorbs strongly here, allowing you to quantify the baseline hydrolysis rate in your specific buffer system.

  • Conjugation: Add 10–20 molar equivalents of the NHS-ester to your protein solution (maintain organic solvent <10% v/v to prevent protein denaturation). Incubate for 1–2 hours at room temperature[].

  • Quenching: Stop the reaction by adding a large excess of an amine-containing buffer (e.g., 100 mM Tris or Glycine, pH 8.0) for 15 minutes[3]. Causality: This consumes any unreacted NHS ester, preventing unwanted cross-linking or aggregation during subsequent concentration steps.

Section 2: Thiol-Reactive Chemistries (Maleimides)

Q3: My Antibody-Drug Conjugate (ADC) shows excellent initial conjugation, but it loses payload when incubated in serum. What is happening? A3: You are observing the "retro-Michael reaction." The Michael addition between a maleimide and a free thiol (cysteine) forms a thiosuccinimide linkage[6]. While stable in pure buffer, this linkage is reversible under physiological conditions[7]. In plasma, the thiosuccinimide ring can undergo a retro-Michael cleavage, releasing the free maleimide-payload back into the solution[8]. This free maleimide then reacts with abundant off-target thiols, such as those on serum albumin, leading to payload migration and off-target toxicity[6].

Q4: How can I stabilize the maleimide linkage to prevent this side product formation? A4: The most effective strategy is to induce post-conjugation hydrolysis of the thiosuccinimide ring[7]. When the succinimide ring opens via hydrolysis, it forms a succinamic acid thioether[6][9]. This ring-opened structure is thermodynamically stable and completely resistant to retro-Michael cleavage[7][8]. You can achieve this by using engineered linkers (such as N-aryl maleimides or basic amino groups positioned adjacent to the maleimide) that auto-catalyze hydrolysis, or by intentionally raising the pH post-conjugation[8][10].

G Mal Maleimide + Thiol (Conjugation) Thio Thiosuccinimide Linkage (Unstable Intermediate) Mal->Thio Michael Addition (pH 6.5-7.5) Retro Retro-Michael Reaction (Payload Loss / Off-Target) Thio->Retro In vivo plasma (Thiol Exchange) Hydro Ring Hydrolysis (Stable Succinamic Acid) Thio->Hydro High pH / Catalyst (Controlled Hydrolysis)

Maleimide conjugation pathways: Retro-Michael payload loss vs. stabilizing ring hydrolysis.

Experimental Protocol 2: Inducing Post-Conjugation Maleimide Ring Hydrolysis

This protocol ensures the conversion of the unstable thiosuccinimide into a stable thioether, preventing in vivo payload loss.

  • Conjugation: React your maleimide-linker-payload with the reduced antibody in a neutral buffer (pH 6.5–7.5) for 1–2 hours at room temperature[6][9]. Causality: Keeping the pH strictly neutral during this step ensures chemoselectivity for thiols over primary amines[6].

  • Purification & Intermediate Validation: Remove unreacted maleimide using a desalting column. Self-Validation: Analyze the conjugate via Intact Mass Spectrometry (LC-MS) to confirm the expected Drug-to-Antibody Ratio (DAR) and the formation of the intact thiosuccinimide.

  • Controlled Ring Opening: Adjust the pH of the purified conjugate solution to 8.5–9.0 by adding a high pH buffer (e.g., 0.1 M sodium borate or sodium phosphate)[9]. Incubate at 37°C for 24 to 48 hours. Causality: The elevated pH increases the concentration of nucleophilic water/hydroxyl ions, driving the hydrolysis of the thiosuccinimide ring[9].

  • Final Validation: Monitor the reaction via LC-MS. Complete ring-opening is indicated by a uniform +18 Da mass increase per conjugated payload[9]. Once confirmed, re-neutralize the solution to pH 7.0–7.5 for long-term storage[9].

Section 3: Minimizing Cross-Linking and Aggregation

Q5: I am observing high molecular weight aggregates after conjugation. How do I minimize this? A5: Aggregation is typically caused by three factors:

  • Over-modification: Conjugating too many hydrophobic payloads (e.g., fluorophores or cytotoxins) to a single protein disrupts its native folding, exposing hydrophobic patches that cause the proteins to stick together.

  • Cross-linking: If you are using a homobifunctional crosslinker (e.g., DSS or bis-maleimide), inter-molecular cross-linking will occur if the protein concentration is too high.

  • Incomplete Quenching: Failing to quench unreacted reactive groups before concentrating the sample forces molecules into close proximity while active chemistries are still present.

Troubleshooting Action: Always optimize the molar ratio of the crosslinker/reagent to the protein. Start with a titration matrix (e.g., 5x, 10x, 20x molar excess) and evaluate the aggregation profile using Size Exclusion Chromatography (SEC-HPLC). Ensure reactions are properly quenched (as detailed in Protocol 1) before any ultrafiltration or lyophilization steps.

Sources

Technical Support Center: Stability & Troubleshooting for tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate . This bifunctional molecule presents unique stability challenges in solution due to the orthogonal reactivities of its two primary functional groups: an acid-labile tert-butyloxycarbonyl (Boc) protected amine and an oxidation-prone terminal alkyne.

Below, you will find targeted FAQs, mechanistic troubleshooting guides, and self-validating protocols to ensure the structural integrity of your compound during storage and synthesis.

I. Frequently Asked Questions (FAQs)

Q1: Why does my solution of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate degrade over time, even at room temperature? A: The degradation is typically bipartite. The Boc group is highly susceptible to acid-catalyzed deprotection, which can be triggered by trace amounts of hydrochloric acid (HCl) naturally forming in aged halogenated solvents like chloroform or dichloromethane[1]. Simultaneously, the terminal alkyne is prone to oxidative homocoupling (Glaser coupling) in the presence of oxygen and adventitious trace metals, forming a 1,3-diyne dimer[2].

Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to [M-100]+. What happened? A: A mass loss of exactly 100 Da is the classic mechanistic signature of unintended Boc deprotection. This corresponds to the loss of a tert-butyl cation (56 Da) and carbon dioxide (44 Da), leaving behind the free primary amine[3][4]. This indicates your solution environment has become acidic.

Q3: How can I prevent the terminal alkyne from dimerizing during storage or post-reaction workups? A: Glaser homocoupling requires both a copper catalyst (Cu(I)/Cu(II) cycle) and oxygen as an oxidant[5]. To prevent dimerization, store solutions under a strictly inert atmosphere (argon or nitrogen) using degassed solvents. If your workflow involves copper (e.g., downstream CuAAC "click" chemistry), maintain low temperatures (≤ -28 °C) during workup or add a reducing agent like sodium ascorbate to halt the oxidative cycle[2][5].

II. Quantitative Stability Profile

To optimize your experimental design, refer to the following stability matrix for the molecule's functional groups under various solution conditions[1][2][6][7].

Solution ConditionBoc Group StabilityTerminal Alkyne StabilityCausality & Recommended Action
pH < 3 (Strong Acid) Cleaved (t½ < 30 min)StableAcid protonates the carbamate oxygen, forcing cleavage. Action: Avoid acidic media and aged halogenated solvents.
pH 7–12 (Base/Nucleophiles) Stable StableThe Boc group resists nucleophilic attack due to steric hindrance and resonance stabilization. Action: Safe operating range.
O₂ + Trace Cu(I)/Cu(II) StableRapid Dimerization Oxygen drives the Cu-catalyzed oxidative homocoupling of alkynes. Action: Degas solvents; use Argon atmosphere.
Temperature > 85°C Thermally Unstable Increased DimerizationHigh heat drives spontaneous decarboxylation and accelerates oxidative coupling. Action: Store solutions at 4°C.

III. Troubleshooting Guide 1: Mitigating Oxidative Homocoupling (Glaser Dimerization)

Causality: Terminal alkynes are highly reactive toward oxidative dimerization, forming 1,3-diynes. The mechanism involves the formation of a copper acetylide intermediate. Upon exposure to oxygen, the Cu(I) species is oxidized to Cu(II), which subsequently drives the carbon-carbon bond formation between two alkyne monomers[5][8]. This is a frequent side reaction during storage in non-degassed solvents or post-reaction workups.

Self-Validating Protocol: Oxygen-Free Storage and Handling

  • Solvent Degassing: Sparge the storage solvent (e.g., anhydrous THF or DMF) with ultra-pure Argon for a minimum of 30 minutes to displace dissolved oxygen.

  • Inert Transfer: Transfer the degassed solvent to the vial containing the solid compound using a Schlenk line or inside a nitrogen-filled glovebox.

  • Scavenger Addition (If applicable): If the solution must be handled in the presence of trace metals, add 1-2 equivalents of a reducing agent (e.g., sodium ascorbate). This intercepts the Cu(I)/Cu(II) oxidative cycle, preventing dimerization[5].

  • Validation Step: Monitor the solution via HPLC-UV (at 254 nm). The appearance of a new, highly conjugated peak with a significantly longer retention time than your monomer indicates the formation of the 1,3-diyne dimer. If this peak is absent, your inert conditions are successful.

GlaserPrevention A Terminal Alkyne in Solution B Trace Cu + O2 Exposure A->B Poor Storage E Argon Sparging & Inert Atmosphere A->E Best Practice C Cu(I)/Cu(II) Catalytic Cycle Activation B->C D 1,3-Diyne Dimerization (Glaser Coupling) C->D F Addition of Reducing Agent (e.g., Ascorbate) C->F Intercepts Cycle G Stable Alkyne Monomer E->G F->G

Workflow for preventing oxidative Glaser homocoupling of terminal alkynes.

IV. Troubleshooting Guide 2: Preventing Premature Boc Deprotection

Causality: The Boc group is intentionally designed to be acid-labile[4]. Protonation of the carbamate carbonyl oxygen by a strong acid leads to the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl carbocation and a highly unstable carbamic acid intermediate, which rapidly decarboxylates into the free amine and CO₂ gas[1][3]. Trace acids in unpurified solvents are sufficient to trigger this cascade.

Self-Validating Protocol: Acid-Free Solvent Preparation

  • Solvent Selection: Avoid aged halogenated solvents. Prefer anhydrous, inhibitor-free ethereal solvents (e.g., THF, MTBE) or ethyl acetate for long-term solution storage.

  • Acid Neutralization: If dichloromethane (DCM) or chloroform must be used, pass the solvent through a short plug of basic alumina immediately prior to use. This strips the solvent of trace HCl and phosgene derivatives.

  • Base Addition (Optional): Add 0.1% (v/v) of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the storage solution. This creates a buffer that neutralizes adventitious acid without acting as a nucleophile[7].

  • Validation Step: Spot the solution on a Thin-Layer Chromatography (TLC) plate and stain with Ninhydrin. A purple/pink spot indicates the presence of a free primary amine, confirming premature Boc deprotection. An intact Boc group will not stain with Ninhydrin unless heated aggressively.

BocDeprotection N1 Boc-Protected Amine N2 Trace Acid (HCl/TFA) N1->N2 N3 Protonated Carbamate N2->N3 Protonation N6 Basic Alumina / TEA N2->N6 Neutralization N4 tert-Butyl Cation + Carbamic Acid N3->N4 Cleavage N5 Free Amine + CO2 N4->N5 Decarboxylation N7 Intact Boc Group N6->N7 Stabilized

Mechanism of acid-catalyzed Boc deprotection and stabilization strategies.

V. References

  • Technical Support Center: Stability of the Boc Protecting Group - Benchchem.1

  • Stability and Storage of Boc-Protected Diamines: A Technical Guide - Benchchem. 6

  • Boc-Protected Amino Groups - Organic Chemistry Portal. 7

  • How to avoid dimerization of terminal alkynes in synthesis - Benchchem. 2

  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC (NIH). 8

  • Boc Protecting Group for Amines - Chemistry Steps.3

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers - ACS Publications. 5

  • tert-Butyloxycarbonyl protecting group - Wikipedia. 4

Sources

Improving the solubility of conjugates derived from this linker

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility and aggregation challenges with their antibody-drug conjugates (ADCs) and other bioconjugates. The attachment of hydrophobic payloads and linkers to a protein can drastically alter its physicochemical properties, often leading to aggregation and precipitation.[1] This not only reduces manufacturing yield but can also impact the conjugate's stability, efficacy, and safety profile.[1]

This document provides a structured, in-depth approach to troubleshooting and resolving these common but critical issues. We will explore the root causes of poor solubility and provide field-proven strategies, detailed protocols, and validated analytical methods to help you develop stable and effective conjugates.

Frequently Asked Questions (FAQs)

Q1: My conjugate precipitated immediately after adding the linker-payload. What is the most likely cause?

A1: This is a common issue, particularly when using hydrophobic linkers and payloads. The primary cause is a rapid increase in the overall hydrophobicity of the protein, which leads to self-association and aggregation to minimize exposure of these nonpolar components to the aqueous environment.[1] The drug-to-antibody ratio (DAR) is a critical factor; higher DARs significantly increase the likelihood of aggregation and precipitation.[1][2][3]

Immediate Troubleshooting Steps:

  • Reduce Molar Excess: Lower the molar ratio of the linker-payload to the antibody in your reaction.

  • Lower Concentration: Perform the conjugation reaction at a lower antibody concentration to decrease the probability of intermolecular interactions.[4]

  • Add Co-solvents: While it can be a delicate balance to avoid denaturation, adding a small percentage of an organic co-solvent (e.g., DMSO, isopropanol) can sometimes help solubilize the hydrophobic components during the reaction.

Q2: What is a hydrophilic linker, and how can it improve my conjugate's solubility?

A2: A hydrophilic linker is a chemical cross-linker designed with water-soluble moieties to counteract the hydrophobicity of the payload.[5][6] These linkers are a cornerstone strategy for improving the solubility, stability, and pharmacokinetic properties of ADCs.[5][]

The most common hydrophilic component is polyethylene glycol (PEG).[][9] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a "hydration shell" around the conjugate.[10][11] This shell physically masks the hydrophobic payload, preventing aggregation and improving aqueous solubility.[10][11] Other hydrophilic groups include sulfonates, polyhydroxyls, or charged amino acids.[12][13]

Q3: What is "PEGylation," and when should I consider it?

A3: PEGylation is the process of covalently attaching PEG chains to a molecule, such as a protein or peptide.[][14] You should strongly consider using a PEGylated linker whenever you observe or anticipate solubility issues, especially when working with highly hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).[10][13]

Key benefits of using PEG linkers include:

  • Enhanced Solubility: Dramatically improves the water solubility of the final conjugate.[][10][11][15]

  • Improved Pharmacokinetics: The hydration shell created by PEG increases the molecule's hydrodynamic size, which reduces renal clearance and prolongs its circulation half-life.[][10][11][16]

  • Reduced Immunogenicity: PEG can mask epitopes on the protein or payload, lowering the risk of an immune response.[10][17]

  • Higher DARs: Enables the attachment of more drug molecules per antibody without causing aggregation, potentially increasing therapeutic potency.[10][12][13]

Q4: Can my formulation buffer cause solubility problems?

A4: Absolutely. The formulation buffer is critical for maintaining conjugate stability.[][18] If your purified conjugate precipitates during buffer exchange or storage, the buffer composition is a likely culprit.

Key parameters to optimize include:

  • pH: The pH should be at least one unit away from the protein's isoelectric point (pI) to ensure a net surface charge, which promotes repulsion between molecules.[4][19] For linkers like maleimide, an acidic environment may be required for stability.[18]

  • Excipients: Specific additives can act as stabilizers.[][18] Sugars (sucrose, trehalose) and amino acids (arginine, glycine) are commonly used to prevent aggregation.[18][20] Surfactants like Polysorbate 20 or 80 can prevent aggregation caused by interactions at surfaces or interfaces.[][18][20]

  • Ionic Strength: The salt concentration can influence protein solubility and should be optimized for your specific conjugate.

Troubleshooting Workflow: From Problem to Solution

If you are facing persistent solubility issues, a systematic approach is required. The following workflow will guide you from identifying the problem to implementing and verifying a solution.

TroubleshootingWorkflow start Problem: Conjugate Precipitation or Aggregation q1 Is precipitation occurring DURING conjugation? start->q1 action1a Strategy 1: Modify Reaction Parameters q1->action1a Yes action1b Strategy 2: Immobilize Antibody q1->action1b Yes q2 Is precipitation occurring AFTER purification/storage? q1->q2 No details1a • Lower reactant concentrations • Reduce linker:protein ratio • Add organic co-solvent (e.g., 5-10% DMSO) • Lower reaction temperature (4°C) action1a->details1a q3 Problem Persists? action1a->q3 details1b • Conjugate while antibody is bound to a solid support (e.g., protein A resin) • Prevents intermolecular aggregation action1b->details1b action1b->q3 action2a Strategy 3: Optimize Formulation q2->action2a Yes details2a • Screen pH (avoid pI) • Add excipients (sugars, amino acids) • Add surfactants (Polysorbate 20/80) • Optimize ionic strength action2a->details2a action2a->q3 action3 Strategy 4: Re-design Linker q3->action3 Yes details3 • Incorporate hydrophilic moieties:  - PEG chains (e.g., PEG4, PEG8, PEG12)  - Charged groups (e.g., sulfo-SMCC)  - Sugars (e.g., chito-oligosaccharide) action3->details3 verification Verification: Characterize Conjugate Quality action3->verification methods • Size Exclusion Chromatography (SEC-HPLC) • Hydrophobic Interaction Chromatography (HIC) • Dynamic Light Scattering (DLS) • Visual Inspection for turbidity verification->methods

Caption: Troubleshooting decision tree for addressing conjugate solubility issues.

Deep Dive: Key Strategies & Experimental Protocols

Strategy 1: Incorporating a PEGylated Linker

This is the most robust and widely adopted strategy for mitigating hydrophobicity-driven aggregation.[][] The introduction of a discrete PEG chain provides a significant boost in hydrophilicity.[10][15]

Comparative Analysis of Linker Types:

Linker TypeKey FeatureImpact on SolubilityCommon Use Case
SMCC Non-cleavable, hydrophobicLowBaseline for conjugation; prone to aggregation with hydrophobic payloads.
Sulfo-SMCC Charged sulfonate groupModerate ImprovementAdds a negative charge to improve solubility over standard SMCC.[13]
SMCC-PEGn PEG spacer (n=2, 4, 8, etc.)High to Very HighGold standard for hydrophobic payloads; significantly reduces aggregation and improves pharmacokinetics.[10][15]
VC-PABC-MMAE Cleavable dipeptideDependent on payloadThe linker itself has moderate hydrophobicity; solubility is dominated by the payload (e.g., MMAE is very hydrophobic).

Protocol: Conjugation using a Maleimide-PEG-NHS Ester Linker

This protocol describes a typical two-step conjugation process where a PEGylated linker is first attached to a small molecule drug (payload) and then conjugated to a reduced antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-PEG4-NHS Ester linker

  • Amine-containing payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Workflow Diagram:

PEG_Conjugation_Workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Linker-Payload Activation (Parallel) cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification & Analysis Ab Antibody (in PBS) TCEP Add TCEP (5-10 fold molar excess) Ab->TCEP Incubate1 Incubate (1-2 hr, 37°C) TCEP->Incubate1 ReducedAb Reduced Antibody (Ab-SH) Incubate1->ReducedAb Mix Add Activated Payload to Reduced Antibody (5-10 fold molar excess) ReducedAb->Mix Payload Payload-NH2 (in DMF/DMSO) Linker Add Mal-PEG4-NHS (1.1 eq) Payload->Linker Incubate2 Incubate (1 hr, RT, protected from light) Linker->Incubate2 ActivatedPayload Activated Payload (Mal-PEG4-Payload) Incubate2->ActivatedPayload ActivatedPayload->Mix Incubate3 Incubate (1-2 hr, RT or 4°C) Mix->Incubate3 Quench Quench reaction (e.g., N-acetyl cysteine) Incubate3->Quench Conjugate Crude ADC Quench->Conjugate Purify Purify via SEC (to remove excess payload & aggregates) Conjugate->Purify Analyze Characterize: - DAR (HIC) - Aggregation (SEC) - Purity (SDS-PAGE) Purify->Analyze

Caption: Experimental workflow for antibody-drug conjugation using a PEGylated linker.

Methodology:

  • Antibody Reduction:

    • Start with your antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

    • Add a 5-10 molar excess of TCEP solution to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours. The exact time and temperature may require optimization.

  • Linker-Payload Activation (perform in parallel):

    • Dissolve your amine-containing payload and the Maleimide-PEG4-NHS ester linker in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of the linker to the payload.

    • Incubate for 1 hour at room temperature, protected from light.

  • Conjugation:

    • Cool the reduced antibody solution to room temperature.

    • Add a 5-10 molar excess of the activated Mal-PEG4-Payload solution to the reduced antibody. If the payload is in an organic solvent, ensure the final solvent concentration does not exceed 10% (v/v) to avoid denaturing the antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine or cysteine.

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated payload-linker and potential aggregates.

  • Characterization:

    • Confirm the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).

    • Assess the level of aggregation using analytical SEC. The monomer peak should be >95%.

    • Verify purity and covalent attachment using SDS-PAGE under reducing and non-reducing conditions.

Strategy 2: Formulation Optimization

For conjugates that are soluble post-purification but aggregate over time, formulation is key. A systematic screening of excipients can identify a buffer that ensures long-term stability.

Protocol: High-Throughput Formulation Screening

This protocol uses a 96-well plate format to rapidly screen multiple formulation conditions.

Methodology:

  • Prepare Stock Solutions: Create concentrated stock solutions of various buffers (e.g., Histidine, Citrate, Tris), salts (NaCl), sugars (Sucrose, Trehalose), amino acids (Arginine, Glycine), and surfactants (Polysorbate 20).

  • Design Plate Map: Design a 96-well plate layout where each well contains a unique combination of buffer, pH, and excipients.

  • Aliquot Conjugate: Add a small, fixed amount of your purified conjugate to each well.

  • Stress and Monitor:

    • Take an initial reading (T=0) for turbidity (absorbance at ~350 nm) and aggregation (e.g., using a plate-based SEC system if available).

    • Subject the plate to accelerated stress conditions (e.g., incubation at 40°C for 1 week or freeze-thaw cycles).[3]

    • Monitor turbidity and aggregation at set time points.

  • Identify Lead Formulations: The conditions that show the lowest increase in turbidity and aggregation are your lead candidates for scale-up and long-term stability studies.

Conclusion

Improving the solubility of bioconjugates is a multifactorial challenge that requires a systematic and rational approach. By understanding the underlying physicochemical drivers of aggregation, researchers can proactively design strategies to mitigate these risks. The primary and most effective solution often involves the incorporation of hydrophilic linkers, particularly those containing PEG moieties, which serve to shield hydrophobic payloads and enhance the overall solubility of the conjugate.[6][][10] This, combined with careful optimization of conjugation reaction parameters and final formulation buffers, provides a robust toolkit for developing soluble, stable, and effective bioconjugates for therapeutic and research applications.

References

  • Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production. (2025, September 8). BioProcess International. Retrieved from [Link]

  • Aggregation in antibody-drug conjugates: causes and mitigation. (2025, August 18). Cytiva. Retrieved from [Link]

  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025, May 22). Labinsights. Retrieved from [Link]

  • Liu, H., Wang, L., Gavrilyuk, J., Han, T., Zhao, B., & Shang, X. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics, 20(12 Suppl), Abstract nr P196. Retrieved from [Link]

  • Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. (2019, October 31). Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]

  • Strategic and Chemical Advances in Antibody–Drug Conjugates. (2025, September 5). PMC. Retrieved from [Link]

  • The role of hydrophilic linkers in next-generation antibody-drug conjugates. (2026, January 6). PubMed. Retrieved from [Link]

  • Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. (2011, May 26). PubMed. Retrieved from [Link]

  • Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR). (2024, October 19). Biointron. Retrieved from [Link]

  • Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation. (2025, January 8). Retrieved from [Link]

  • Tackling Aggregation Challenges in ADC Production. (2026, March 18). Pharmaceutical Technology. Retrieved from [Link]

  • PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics. (n.d.). Retrieved from [Link]

  • Why is my protein precipitating after fluorescent labeling?. (2016, January 13). ResearchGate. Retrieved from [Link]

  • Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. (2014, October 15). BioProcess International. Retrieved from [Link]

  • How can I troubleshoot protein precipitation after purification?. (2015, August 5). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Ethynyl-Phenoxy Linkers in Bioconjugation: Enhancing Stability and Precision

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Linker in Bioconjugate Design

In the landscape of targeted therapeutics and advanced diagnostics, the bioconjugate—a complex entity formed by covalently linking a biomolecule to another molecule—reigns supreme. From antibody-drug conjugates (ADCs) that deliver potent cytotoxic payloads directly to cancer cells to fluorescently labeled proteins that illuminate cellular pathways, the success of these constructs hinges on the chemical bridge that joins their components: the linker.[1][2]

The ideal linker is far from a passive spacer. It must be a master of balance, ensuring the bioconjugate remains intact and stable in the demanding environment of systemic circulation to prevent off-target toxicity, yet permitting the efficient release or activity of its payload at the designated site of action.[1][] The chemical properties of the linker—its stability, solubility, length, and rigidity—directly influence the pharmacokinetics, efficacy, and safety profile of the entire bioconjugate.[][4]

Historically, bioconjugation has relied heavily on chemistries that target native amino acids, such as the reaction between N-hydroxysuccinimide (NHS) esters and lysines, or maleimides and cysteines.[5] However, these methods often face challenges, including the production of heterogeneous mixtures and, particularly in the case of maleimide-thiol conjugates, linker instability.[6][7] The thiosuccinimide bond formed is susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione and albumin, leading to premature payload release and a compromised therapeutic window.[6][8]

This guide provides a comparative analysis of a modern alternative that leverages the power of bioorthogonal "click chemistry": the ethynyl-phenoxy linker. We will explore its performance against traditional linkers, grounded in experimental principles and data, to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for linker selection.

The Dawn of Bioorthogonal Chemistry: A New Paradigm for Linkage Stability

The term "click chemistry," first conceptualized by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and highly specific, forming stable covalent bonds under mild, biocompatible conditions.[9][10] The premier example of this is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where a terminal alkyne (like an ethynyl group) reacts with an azide to form an exceptionally stable triazole ring.[]

To circumvent concerns about the potential cytotoxicity of copper for in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. SPAAC utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[9][] Both CuAAC and SPAAC are central to the function of ethynyl-based linkers, offering a bioorthogonal strategy that avoids side reactions with native biological functional groups.[12]

Anatomy of the Ethynyl-Phenoxy Linker

An ethynyl-phenoxy linker is a type of bifunctional crosslinker featuring two key components:

  • The Ethynyl Group (-C≡CH): This terminal alkyne is the reactive handle for click chemistry. Its linear geometry and small size minimize steric hindrance during the conjugation reaction.

  • The Phenoxy Group (-O-C₆H₄-): This is an ether linkage to a phenyl (aromatic) ring. This component serves as a rigid spacer, in contrast to flexible spacers like polyethylene glycol (PEG).

The combination provides a rigid, well-defined spacer arm that terminates in a highly specific and stable reactive group.

Comparative Analysis: Ethynyl-Phenoxy Linkers vs. Common Alternatives

The choice of a linker is a critical design decision. The following sections compare the ethynyl-phenoxy linker, which relies on click chemistry for conjugation, against traditional linker technologies.

Ethynyl-Phenoxy (Triazole Linkage) vs. Thiol-Maleimide (Thiosuccinimide Linkage)

This is perhaps the most critical comparison for researchers developing ADCs. The primary advantage of the click chemistry-based approach is the superior stability of the resulting covalent bond.

FeatureEthynyl-Phenoxy Linker (via Click Chemistry)Maleimide Linker (via Thiol-Michael Addition)Rationale & Causality
Linkage Formed 1,2,3-TriazoleThiosuccinimideThe triazole is a stable, aromatic heterocycle, highly resistant to chemical or enzymatic degradation. The thiosuccinimide contains a thioether bond susceptible to cleavage.
In Vivo Stability High . The triazole linkage is considered essentially non-cleavable under physiological conditions.Variable to Low . Prone to retro-Michael reaction, leading to payload exchange with serum thiols (e.g., albumin). Deconjugation of 35-67% has been observed over 7 days for N-alkyl maleimides.[13]The equilibrium of the retro-Michael reaction favors deconjugation in the high-thiol environment of plasma, compromising the ADC's integrity.[6][14]
Reaction Specificity High (Bioorthogonal) . The alkyne and azide groups react exclusively with each other and not with other biological functional groups.High (Thiol-Specific) . Maleimides are highly reactive towards sulfhydryl groups, typically found on cysteine residues.Bioorthogonality prevents off-target labeling of other proteins or biomolecules, leading to a cleaner, more defined product.
Reaction Conditions Mild, aqueous conditions (pH 6-8). CuAAC requires a copper catalyst and reducing agent; SPAAC is catalyst-free.Mild, aqueous conditions, typically at a pH of 6.5-7.5 to ensure the cysteine thiol is sufficiently nucleophilic.Both chemistries are well-suited for modifying sensitive biomolecules like antibodies. The primary drawback for CuAAC is the need to remove the copper catalyst post-reaction.

The instability of the maleimide-thiol linkage is a well-documented liability in ADC development.[7][8] Strategies to mitigate this, such as using N-aryl maleimides or designing self-stabilizing maleimides that promote hydrolysis of the succinimide ring, have been developed but add complexity.[6][13] The ethynyl-phenoxy linker, by utilizing click chemistry, circumvents this fundamental stability issue from the outset.

The Impact of the Phenoxy Spacer: A Focus on Rigidity

The choice of spacer—the component between the two reactive ends of the linker—profoundly affects the bioconjugate's properties. The phenoxy group imparts rigidity, which contrasts with the flexible nature of widely used PEG spacers.

FeatureEthynyl-Phenoxy (Rigid Spacer)PEG-Alkyne (Flexible Spacer)Rationale & Causality
Conformation Provides a well-defined, predictable distance and orientation between the conjugated molecules.[15]Highly flexible and dynamic, exists in numerous conformations.A rigid spacer can prevent unwanted interactions between the payload and the antibody, potentially preserving antibody function and stability.[16]
Hydrophilicity Generally hydrophobic, which can increase the risk of aggregation, especially at high drug-to-antibody ratios (DAR).Highly hydrophilic, which can improve the solubility of the entire bioconjugate and mitigate aggregation.[5]The hydrophobicity of the phenoxy group is a key consideration. It may be advantageous for payloads that need shielding, but problematic for already hydrophobic payloads.
Payload Release Conformational restriction imposed by the phenyl group can accelerate the release of payloads from certain self-immolative spacers.[17]Flexibility may not provide the same conformational pre-organization for payload release mechanisms.The rigid structure can act like a spring-loaded trigger in certain cleavable linker designs, enhancing the efficiency of payload liberation inside the target cell.[17]

The rigidity of the phenoxy spacer is a double-edged sword. While it offers precise spatial control, its inherent hydrophobicity must be carefully balanced, potentially by incorporating short PEG chains or other hydrophilic moieties elsewhere in the linker design to avoid aggregation issues.[]

Visualization of Linker Comparison

The following diagram illustrates the fundamental differences in stability between bioconjugates formed using click chemistry versus maleimide chemistry.

LinkerComparison cluster_0 Ethynyl-Phenoxy Linker (Click Chemistry) cluster_1 Maleimide Linker (Thiol Chemistry) A Antibody-Azide C Stable ADC (Triazole Linkage) A->C CuAAC or SPAAC B Ethynyl-Phenoxy-Payload B->C D Intact in Plasma C->D High Stability X Antibody-Thiol Z ADC (Thiosuccinimide Linkage) X->Z Michael Addition Y Maleimide-Payload Y->Z W Payload Loss (Retro-Michael) Z->W Thiol Exchange Albumin Serum Albumin (Thiol Source) Albumin->W Workflow A 1. Synthesis of Bifunctional Linker (e.g., Ethynyl-Phenoxy-NHS) B 2. Payload Attachment to Linker A->B Covalent Bonding D 4. Bioconjugation (Click Chemistry) B->D C 3. Antibody Modification (e.g., Azide Installation) C->D E 5. Purification (e.g., SEC) D->E Crude ADC F 6. Characterization (HIC, MS, SEC) E->F Purified ADC G 7. Functional & Stability Assays F->G Characterized ADC

Sources

A Senior Application Scientist's Guide to Conjugate Stability: Validation Using tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Linker Stability in Advanced Therapeutics

In the landscape of targeted therapeutics, which includes modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector. It is a critical determinant of a conjugate's success, profoundly influencing its stability, pharmacokinetic profile, and ultimately, its therapeutic index.[1][2] An ideal linker must be sufficiently stable to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while enabling the desired mechanism of action at the target site.[1][3]

This guide focuses on tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate, a non-cleavable linker fragment that combines several advantageous structural features: a stable ether bond, a robust carbamate group, and a terminal alkyne for versatile bioconjugation via "click" chemistry. We will explore the rationale behind its design and provide a comprehensive framework for validating the stability of conjugates derived from it. This document is intended for researchers, chemists, and drug development professionals seeking to rigorously assess and compare the stability of their novel bioconjugates.

The Compound in Focus: tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate

The structure of this linker fragment is designed for stability and synthetic utility. The core components each contribute to its overall performance profile:

  • Aromatic Ether Linkage: The phenyl ether bond offers a balance of rigidity and conformational flexibility. Ether linkages are generally more resistant to enzymatic and hydrolytic degradation compared to esters, contributing to greater stability in circulation.[4][5]

  • Carbamate Moiety: Carbamates are known for their high hydrolytic stability across a wide pH range, significantly greater than that of esters, making them a reliable choice for constructing durable, non-cleavable conjugates.[6][7] The tert-butyl (Boc) protecting group is standard in synthesis, allowing for deprotection to reveal a primary amine for further functionalization.

  • Terminal Alkyne: This functional group is a key handle for modern bioconjugation. It allows for highly efficient and specific ligation to azide-modified proteins or other molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.

  • Methyl Substitution: The methyl group on the phenyl ring can subtly influence electronic properties and may offer a steric shield, potentially hindering enzymatic access and further enhancing metabolic stability.

The overall structure represents a non-cleavable linker strategy. Unlike cleavable linkers that are designed to release a payload in response to specific triggers (e.g., low pH or high glutathione concentrations), non-cleavable linkers rely on the degradation of the entire conjugate (e.g., the antibody component in an ADC) to release the payload-linker-amino acid adduct.[1][3] This approach typically leads to enhanced plasma stability and a more predictable pharmacokinetic profile.

Comparative Stability of Linker Architectures

The decision to use a linker like tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is made in the context of other available options. The stability of a conjugate is not absolute and must be evaluated relative to alternatives. Below is a comparison of major linker classes.

Linker TypeKey FeaturesMetabolic StabilityChemical StabilityCommon Degradation PathwaysRepresentative Half-Life (t½) in vivo
Alkyl/Ether (e.g., the focus compound) Non-cleavable, synthetically accessible, stable backbone. Ether groups improve solubility.Generally high. Susceptible to CYP450-mediated oxidation (hydroxylation).High. Ether and carbamate bonds are resistant to hydrolysis.Cytochrome P450 (CYP)-mediated hydroxylation on alkyl chains. O-dealkylation of ethers.Can be high (e.g., >10 h), dependent on overall molecular properties.[1]
Polyethylene Glycol (PEG) Hydrophilic, improves solubility and pharmacokinetic properties.Moderate. Can be more susceptible to enzymatic degradation than alkyl chains.Generally stable, but can undergo oxidation.Progressive shortening through ether peroxidation or O-dealkylation.[3][8]Varies widely based on length and overall conjugate structure.
Rigid Piperazine/Piperidine Conformationally restricted, can improve metabolic stability and position the bound proteins optimally.High. The cyclic structures are less prone to metabolism than linear chains.Very High.N-dealkylation, ring oxidation.Favorable; ARV-471 (rigid linker) shows a rat t½ of ~10.4 h (IV).[1]
Cleavable (e.g., Val-Cit-PABC) Designed for enzymatic cleavage in the target cell (e.g., by Cathepsin B).Low in target cell lysosomes; designed for high plasma stability.Stability is pH and enzyme-dependent.Enzymatic cleavage of the peptide sequence (Val-Cit).Designed to be stable in plasma but rapidly cleaved in the tumor microenvironment.

This table presents generalized data for linker classes. Specific stability is highly dependent on the entire conjugate structure and the biological matrix.

Experimental Protocols for Stability Validation

Accurate assessment of conjugate stability is paramount. The following are detailed, standardized protocols for key in vitro stability assays. The core principle involves incubating the conjugate in a relevant biological matrix and quantifying the remaining intact conjugate over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the industry standard for evaluating susceptibility to Phase I metabolic enzymes (Cytochrome P450s).

  • Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (Clint) of the conjugate.

  • Materials:

    • Test Conjugate (e.g., a protein conjugated with the linker)

    • Pooled Human Liver Microsomes (HLM), commercially available

    • 0.1 M Phosphate Buffer (pH 7.4)

    • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

    • Positive Control (e.g., a compound with known high clearance like Verapamil)

    • Ice-cold Acetonitrile with an internal standard (IS) for quenching and protein precipitation

    • LC-MS/MS system

  • Procedure:

    • Preparation: Prepare a stock solution of the test conjugate in DMSO. The final DMSO concentration in the incubation should be ≤0.5% to avoid enzyme inhibition.

    • Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test conjugate (final concentration typically 1 µM).

    • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5-10 minutes in a shaking water bath.

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes). The "0" time point sample should be quenched immediately after adding the conjugate, before adding NADPH.

    • Quenching: Stop the reaction at each time point by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This step simultaneously stops enzymatic activity and precipitates microsomal proteins.[3]

    • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining parent conjugate.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining conjugate against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[3]

Protocol 2: Stability in Human Plasma

This assay assesses the overall stability of the conjugate in a more complex biological matrix containing various enzymes (e.g., proteases, esterases) and binding proteins.

  • Objective: To determine the stability of the conjugate in plasma, assessing for both metabolic and chemical degradation.

  • Materials:

    • Test Conjugate

    • Pooled Human Plasma (with anticoagulant like K2EDTA), commercially available

    • Phosphate Buffer (pH 7.4)

    • Positive Control (e.g., a compound known to be unstable in plasma)

    • Ice-cold Acetonitrile with an internal standard (IS)

    • LC-MS/MS system

  • Procedure:

    • Preparation: Prepare stock solutions of the test and control compounds in DMSO.

    • Reaction Mixture: Pre-warm the plasma to 37°C.

    • Initiation: Add the test conjugate to the plasma (final concentration typically 1-5 µM) and mix gently.

    • Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes, and potentially longer for highly stable compounds).

    • Quenching and Sample Preparation: Follow the same quenching and protein precipitation steps as in the HLM assay (Protocol 1, steps 6-7).

    • Analysis: Quantify the remaining parent conjugate at each time point by LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of the remaining conjugate against time.

    • Calculate the half-life from the degradation curve.

Protocol 3: Chemical Stability in Aqueous Buffer

This assay evaluates the intrinsic chemical stability of the conjugate, particularly its susceptibility to non-enzymatic hydrolysis, at physiological pH.

  • Objective: To assess the hydrolytic stability of the conjugate in the absence of biological enzymes.

  • Materials:

    • Test Conjugate

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Positive Control (e.g., a compound with a known hydrolytically labile bond, like an ester)

    • Acetonitrile with an internal standard (IS)

    • LC-MS/MS system

  • Procedure:

    • Preparation: Prepare a stock solution of the test conjugate.

    • Incubation: Add the conjugate to PBS (pH 7.4) in a sealed vial and incubate at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Sample Preparation: At each time point, mix the aliquot with acetonitrile containing the internal standard. No protein precipitation step is needed.

    • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent conjugate.

  • Data Analysis:

    • Plot the percentage of the remaining conjugate against time to determine the degradation rate and half-life. For a highly stable linker like the one in focus, minimal degradation is expected.

Visualization of Concepts and Workflows

Diagrams provide clear visual representations of complex biological pathways and experimental workflows.

cluster_structure Key Structural Features of the Linker cluster_properties Resulting Properties A Aromatic Ether B Carbamate A->B provide backbone P1 High Hydrolytic Stability A->P1 P2 Metabolic Resistance A->P2 C Terminal Alkyne B->C connects to conjugation site B->P1 P3 Synthetic Versatility C->P3 D Methyl Group D->A modifies ring D->P2

Caption: Structural contributions to linker performance.

cluster_workflow General Stability Assay Workflow start Prepare Stock Solution of Test Conjugate incubate Incubate at 37°C with Matrix (Microsomes/Plasma/Buffer) start->incubate aliquot Collect Aliquots at Time Points (t = 0, x, y, z...) incubate->aliquot quench Quench Reaction & Precipitate Proteins (if applicable) aliquot->quench analyze Analyze Supernatant by LC-MS/MS quench->analyze end Calculate Half-Life (t½) analyze->end

Caption: Experimental workflow for assessing conjugate stability.

Conclusion and Future Outlook

The validation of conjugate stability is a non-negotiable step in the development of safe and effective targeted therapies. A linker constructed from tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is rationally designed for high stability, leveraging robust ether and carbamate bonds. While direct comparative data for this specific molecule is not widely published, its structural components suggest superior stability against both hydrolytic and enzymatic degradation when compared to more labile linker classes like esters or some cleavable peptide sequences.

The rigorous, systematic application of the in vitro assays detailed in this guide—microsomal, plasma, and buffer stability—provides the necessary data to confirm this hypothesis. By comparing the degradation half-life of a novel conjugate against established benchmarks, researchers can confidently select candidates with the optimal pharmacokinetic profile for advancement into preclinical and clinical studies. The continued exploration of "linkerology" is essential, and robust, standardized stability assessment will remain the cornerstone of this critical area of drug discovery.[2]

References

  • Bric, A., et al. (n.d.). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC. [Link]

  • Le, P., et al. (n.d.). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. PMC. [Link]

  • Gabibov, A., et al. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Cruciani, G., et al. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PMC. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • RSC Publishing. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • PubMed. (n.d.). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]

  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay. [Link]

  • Appchem. (n.d.). tert-Butyl (2-(3-cyano-5-methylphenoxy)ethyl)carbamate | 2818275-99-7. [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • precisionFDA. (n.d.). TERT-BUTYL N-(2-((METHYLSULFONYL)OXY)ETHYL)CARBAMATE. [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

  • National Institute of Standards and Technology. (n.d.). ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate. NIST WebBook. [Link]

  • ECHA. (n.d.). Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate. [Link]

Sources

Comparing copper-catalyzed vs. strain-promoted click chemistry for this alkyne

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide: Copper-Catalyzed (CuAAC) vs. Strain-Promoted (SPAAC) Click Chemistry for Alkyne Bioconjugation

Introduction

When designing a bioconjugation workflow for an azide-functionalized biomolecule, the choice of the alkyne partner dictates the reaction's kinetics, biocompatibility, and overall success. The two dominant modalities—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—represent a fundamental trade-off between catalytic efficiency and biological orthogonality. This guide provides an objective, data-driven comparison of terminal alkynes (CuAAC) versus strained cyclooctynes (SPAAC) to assist researchers and drug development professionals in selecting the optimal strategy.

Mechanistic Causality & Performance

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuAAC utilizes a terminal alkyne and relies on a Copper(I) catalyst to dramatically lower the activation energy of the cycloaddition. Mechanistically, Cu(I) inserts into the terminal alkyne to form a highly reactive copper acetylide intermediate. This pathway strictly enforces 1,4-regioselectivity and accelerates the reaction to second-order rate constants of 10 to 100 M⁻¹s⁻¹[1]. Causality & Application: The extreme speed and efficiency of CuAAC come at a biological cost. The generation of reactive oxygen species (ROS) by the copper catalyst induces cytotoxicity and can degrade sensitive biomolecules (e.g., oxidizing histidine or serine residues in proteins)[2]. Therefore, CuAAC is primarily restricted to in vitro applications, fixed-cell imaging, or materials science where copper toxicity is not a limiting factor[3].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To circumvent metal toxicity, SPAAC employs strained cyclooctynes (e.g., DBCO, BCN, DIBO). The reaction is driven entirely by the thermodynamic release of nearly 18 kcal/mol of ring strain when the linear azide and the bent alkyne fuse into a triazole[1]. Causality & Application: Because no catalyst is required, SPAAC is highly biocompatible and ideal for live-cell and in vivo labeling[3]. However, the absence of a catalyst means the reaction relies solely on the inherent reactivity of the cyclooctyne, resulting in slower kinetics (rate constants typically ranging from 0.01 to 1 M⁻¹s⁻¹)[1]. Furthermore, the bulky nature of cyclooctynes increases hydrophobicity and can introduce steric hindrance, potentially impeding cellular penetration compared to the minimal footprint of a terminal alkyne[2].

Quantitative Data Comparison

The following table summarizes the key experimental parameters distinguishing the two alkyne modalities to guide your experimental design:

FeatureTerminal Alkyne (CuAAC)Strained Alkyne (SPAAC)
Catalyst Required Copper(I) + Ligand (e.g., THPTA)None
Reaction Rate Constant 10 – 100 M⁻¹s⁻¹[1]0.01 – 1 M⁻¹s⁻¹ (e.g., DBCO: ~0.24 M⁻¹s⁻¹)[4]
Biocompatibility Low (Copper-induced ROS toxicity)[3]High (Safe for live cells and in vivo)[3]
Regioselectivity Strictly 1,4-isomer[5]Mixture of regioisomers
Steric Footprint Minimal (Small terminal group)Bulky (Cyclooctyne ring increases hydrophobicity)[2]
Primary Application In vitro bioconjugation, lysate labelingLive-cell imaging, metabolic tracking

Workflow Visualization

ClickChemistry cluster_CuAAC CuAAC (In Vitro) cluster_SPAAC SPAAC (In Vivo / Live Cell) Azide Azide-Modified Target Biomolecule TermAlkyne Terminal Alkyne Azide->TermAlkyne StrainAlkyne Strained Alkyne (DBCO) Azide->StrainAlkyne CuCat Cu(I) + THPTA Ligand (Fast, Cytotoxic) TermAlkyne->CuCat Triazole1 1,4-Triazole Conjugate CuCat->Triazole1 NoCat Thermodynamic Ring Strain (Slower, Biocompatible) StrainAlkyne->NoCat Triazole2 Triazole Conjugate NoCat->Triazole2

Caption: Divergent workflows for conjugating an azide-target using CuAAC vs. SPAAC.

Experimental Protocols

To ensure trust and reproducibility, both protocols below are designed as self-validating systems. The inclusion of negative controls ensures that the observed signal is strictly the result of the cycloaddition, ruling out non-specific binding.

Protocol A: CuAAC Labeling of an Azide-Modified Protein (In Vitro)

Objective: Conjugate a terminal alkyne-fluorophore to an azide-tagged purified protein. Causality Check: The premixing of CuSO₄ with the THPTA ligand is critical. THPTA stabilizes the Cu(I) oxidation state and prevents the generation of ROS that would otherwise degrade the protein. Sodium ascorbate is added last to reduce Cu(II) to the active Cu(I) species in situ.

Step-by-Step Methodology:

  • Preparation of Catalyst Complex: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA ligand. Incubate for 5 minutes at room temperature.

  • Reaction Assembly: To 100 µL of the azide-modified protein (1 mg/mL in PBS), add 5 µL of the terminal alkyne-fluorophore (10 mM in DMSO).

  • Initiation: Add 15 µL of the pre-formed CuSO₄/THPTA complex to the protein mixture.

  • Reduction: Immediately add 10 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction.

  • Incubation: Vortex gently and incubate in the dark at room temperature for 1 hour.

  • Validation: Run the sample on an SDS-PAGE gel alongside a negative control (reaction without CuSO₄). Image the gel using a fluorescence scanner. A fluorescent band at the protein's molecular weight in the complete reaction—but absent in the negative control—validates successful CuAAC conjugation.

Protocol B: SPAAC Live-Cell Labeling of Metabolic Azides

Objective: Visualize cell-surface glycans metabolically labeled with an azide sugar (e.g., Ac₄ManNAz) using a DBCO-fluorophore. Causality Check: Because SPAAC relies on ring strain rather than a catalyst, the reaction rate is highly dependent on the local concentration and steric accessibility of the azide. Washing cells thoroughly before adding the DBCO-fluorophore is essential to remove unassimilated azide sugars, which would otherwise act as competitive inhibitors and cause high background fluorescence.

Step-by-Step Methodology:

  • Metabolic Labeling: Culture cells in media supplemented with 50 µM Ac₄ManNAz for 48 hours to incorporate azides into surface glycoproteins.

  • Washing: Wash the cells three times with cold PBS (pH 7.4) to remove excess, unincorporated Ac₄ManNAz.

  • Conjugation: Add DBCO-fluorophore (e.g., DBCO-Cy5) to a final concentration of 10 µM in cell culture media.

  • Incubation: Incubate the cells at 37°C for 1 to 2 hours. (Note: Due to the slower kinetics of SPAAC compared to CuAAC, sufficient incubation time is required to achieve a high signal-to-noise ratio).

  • Post-Wash: Wash the cells three times with PBS to remove unreacted DBCO-fluorophore.

  • Validation: Analyze the cells via flow cytometry or fluorescence microscopy. Include a control group of cells grown without Ac₄ManNAz but treated with DBCO-Cy5. A significant fluorescence shift in the Ac₄ManNAz group confirms specific SPAAC labeling.

References

  • Title: Oxidation-Induced “One-Pot” Click Chemistry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: ACS Publications URL: [Link]

  • Title: Click chemistry Source: Wikipedia URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant waste disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate, a compound whose specific hazards are not extensively documented. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from the known hazards of its constituent functional groups—a carbamate, an ethynyl group, and a phenoxy derivative—to ensure a conservative and safety-centric approach to its management as hazardous waste.

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the lack of specific toxicological data for tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate, a thorough risk assessment must be conducted by evaluating the hazards associated with its key structural motifs.

  • Carbamate Esters: This class of compounds is widely recognized for its potential as cholinesterase inhibitors, a mechanism of toxicity shared with many pesticides.[1][2] Exposure can lead to a range of adverse health effects.[1] Some carbamates are also suspected or known carcinogens.[1] Therefore, it is prudent to handle this compound with the assumption of significant toxicity.

  • Ethynyl Group: The presence of a terminal alkyne introduces a potential for instability, especially in the presence of certain metals, which can form explosive acetylides. While the risk is generally low for this specific structure, it should not be entirely discounted, particularly under specific storage or reaction conditions.

  • Phenoxy Derivatives: This functional group is a component of many herbicides.[3] While the overall toxicity depends on the complete molecular structure, it is a group that warrants careful handling and disposal to prevent environmental release.

Due to these potential hazards, under no circumstances should tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate or its waste be disposed of down the drain or in regular trash.[1][4] It must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is mandatory when handling tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate in any form—solid, liquid, or as a component of a reaction mixture.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield in conjunction with safety glasses.Protects against splashes of solutions containing the compound and from airborne solid particles. Given the potential for serious eye damage from similar compounds, this is a critical requirement.[5][6][7]
Hand Protection Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[8][9]Prevents dermal absorption, a common route of exposure for many organic compounds.
Body Protection A standard laboratory coat must be worn at all times. For handling larger quantities or in situations with a higher risk of splashing, a chemically resistant apron is advised.Minimizes skin contact with any spills or contamination.
Respiratory Protection All handling of the solid compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]The potential for respiratory irritation and systemic toxicity upon inhalation is a significant concern with compounds of this nature.[6][7]

Step-by-Step Disposal Protocol: Ensuring Safe and Compliant Waste Management

The primary and recommended method for the disposal of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is through a licensed chemical waste disposal service, which will typically involve incineration.[8]

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of waste is paramount to prevent accidental and potentially dangerous reactions.

  • Designate a Specific Waste Container: A dedicated, clearly labeled container should be used exclusively for "tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate and related solid waste."[1]

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.

Solid Waste Collection

This includes pure, unused compound, as well as any materials significantly contaminated with the solid form.

  • Container Specification: Place solid waste directly into a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Minimize Dust Generation: When transferring solid material, do so carefully to avoid creating dust.[8]

  • Contaminated Materials: All materials that have come into direct contact with the solid compound, such as weighing papers, pipette tips, and contaminated gloves, must be disposed of in the same designated hazardous waste container.[1]

Liquid Waste Collection

This category includes any solutions containing tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate, such as reaction mixtures or solutions from extractions.

  • Dedicated Liquid Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all liquid waste.[8]

  • Solvent Compatibility: The container material must be compatible with the solvent used. For incineration, dissolving the compound in a combustible solvent is often recommended.[8]

  • Glassware Decontamination: Glassware that has contained the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood. The first rinseate must be collected as hazardous waste.[10] Subsequent rinses can often be managed as non-hazardous waste, but consult your institutional guidelines.

Labeling and Storage of Waste Containers

Proper labeling and storage are crucial for safety and regulatory compliance.

  • Clear and Complete Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate."[8] Indicate the primary hazards based on a conservative assessment (e.g., "Toxic," "Harmful").

  • Secure Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[8] This area should be a designated Satellite Accumulation Area (SAA) in compliance with institutional and regulatory standards.[11]

Spill Management: Preparedness for the Unexpected

In the event of a spill, a prompt and safe response is critical to mitigate exposure and environmental contamination.

Solid Spills
  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.

  • Gentle Cleanup: Gently sweep up the solid material to avoid creating dust and place it into the designated hazardous waste container.[8]

  • Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent or detergent and water. All cleaning materials must be collected as hazardous waste.[8]

Liquid Spills
  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid.[8]

  • Collect Absorbent Material: Place the absorbent material into a sealed, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate.

DisposalWorkflow Disposal Workflow for tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate cluster_assessment Hazard Assessment cluster_solid Solid Waste Management cluster_liquid Liquid Waste Management cluster_final Final Disposal Start Waste Generated IsSolid Is the waste solid or a contaminated disposable? Start->IsSolid IsLiquid Is the waste a liquid solution or rinseate? Start->IsLiquid IsSolid->IsLiquid No SolidContainer Place in labeled 'Solid Hazardous Waste' container (HDPE). IsSolid->SolidContainer Yes LiquidContainer Collect in labeled 'Liquid Hazardous Waste' container (solvent-compatible). IsLiquid->LiquidContainer Yes SealAndStoreSolid Seal container and store in Satellite Accumulation Area. SolidContainer->SealAndStoreSolid EHS_Pickup Arrange for pickup by licensed chemical waste disposal service. SealAndStoreSolid->EHS_Pickup SealAndStoreLiquid Seal container and store in Satellite Accumulation Area. LiquidContainer->SealAndStoreLiquid SealAndStoreLiquid->EHS_Pickup

Caption: Decision tree for the proper segregation and disposal of waste.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. For novel compounds like tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate, where specific hazard data is limited, a conservative approach based on the known risks of its functional groups is not just recommended—it is essential. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are meeting their regulatory obligations and, more importantly, fostering a culture of safety within their laboratories.

References

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1997). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: 102550 - tert-Butyl(N-2-hydroxyethyl)carbamate. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). The Law on Pesticide Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. Retrieved from [Link]

  • University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Virginia. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.